ethyl (2-chloro-5-nitrophenyl)carbamate chemical structure
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl (2-chloro-5-nitrophenyl)carbamate Abstract Ethyl (2-chloro-5-nitrophenyl)carbamate is a specialized aromatic intermediate utilized primarily in the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Ethyl (2-chloro-5-nitrophenyl)carbamate
Abstract
Ethyl (2-chloro-5-nitrophenyl)carbamate is a specialized aromatic intermediate utilized primarily in the synthesis of heterocyclic pharmacophores (benzimidazoles, ureas) and agrochemical active ingredients.[1][2] Characterized by a highly functionalized benzene core—featuring an electron-withdrawing nitro group meta to the carbamate and a chlorine atom ortho to the carbamate—this molecule serves as a "masked" aniline and an activated scaffold for nucleophilic aromatic substitution (
). This guide details its structural properties, validated synthetic protocols, and downstream reactivity profiles for drug development applications.
HClNO) consists of an ethyl carbamate (urethane) moiety attached to the nitrogen of a 2-chloro-5-nitroaniline core. The positioning of substituents is critical to its reactivity:
Electronic Push-Pull: The carbamate nitrogen acts as a weak electron donor (resonance) but is attenuated by the carbonyl. The nitro group at position 5 exerts a strong electron-withdrawing effect (
), significantly deactivating the ring toward electrophilic attack but activating it for nucleophilic processes.
Steric Environment: The chlorine atom at position 2 (ortho to the carbamate) provides steric bulk, influencing the conformation of the carbamate side chain and protecting the C-2 position from metabolic oxidation.
Activation: The C-Cl bond is activated for displacement (
) due to the para relationship with the nitro group (position 5) and ortho relationship with the nitrogen species.
Table 1: Physicochemical Profile
Property
Value / Description
IUPAC Name
Ethyl N-(2-chloro-5-nitrophenyl)carbamate
Molecular Formula
CHClNO
Molecular Weight
244.63 g/mol
CAS Number
56638-94-3 (Generic/Related: 6283-25-6 for parent aniline)
Predicted LogP
~2.3 - 2.6 (Lipophilic)
H-Bond Donors/Acceptors
1 Donor (NH), 4 Acceptors (O)
Appearance
Pale yellow to tan crystalline solid
Solubility
Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
Synthetic Methodology
The most robust synthesis involves the acylation of 2-chloro-5-nitroaniline with ethyl chloroformate under basic conditions. This protocol minimizes the formation of bis-acylated byproducts (imides) through temperature control.
Protocol: Carbamoylation of 2-Chloro-5-nitroaniline
Reagents:
2-Chloro-5-nitroaniline (1.0 eq) [CAS: 6283-25-6]
Ethyl Chloroformate (1.2 eq)
Pyridine (1.5 eq) or Potassium Carbonate (
) (2.0 eq)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Workflow:
Preparation: Dissolve 2-chloro-5-nitroaniline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
).
Base Addition: Add Pyridine (15 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling is essential to control the exotherm and prevent bis-acylation.
Acylation: Add Ethyl chloroformate (12 mmol) dropwise over 20 minutes. Maintain internal temperature < 5°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting aniline (
) should disappear, replaced by the less polar carbamate ().
Work-up: Quench with 1M HCl (to remove pyridine). Wash the organic layer with saturated
and Brine.
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Figure 1: Synthetic workflow for the carbamoylation of 2-chloro-5-nitroaniline.[1]
Reactivity Profile & Applications
This molecule is a versatile "switchable" scaffold. The carbamate protects the amine, while the nitro and chloro groups offer orthogonal reactivity handles.
A. Reductive Cyclization (Benzimidazole Synthesis)
The primary utility of this scaffold is in the synthesis of 5-substituted benzimidazol-2-ones .
Reduction: The nitro group is reduced to an amine using
or .
Cyclization: The resulting diamine intermediate undergoes intramolecular cyclization. The amino group attacks the carbamate carbonyl, displacing ethanol to close the ring.
Result: 5-amino-2-chlorobenzimidazole or 6-chloro-5-aminobenzimidazolone derivatives.
B. Nucleophilic Aromatic Substitution (
)
The chlorine atom is activated by the para-nitro group. Nucleophiles (amines, thiols) can displace the chlorine before reducing the nitro group.
Mechanism:[1][3][4][5][6][7] Addition-Elimination via a Meisenheimer complex.
Application: Introduction of complex amines to create kinase inhibitor libraries.
Figure 2: Divergent reactivity pathways: Reduction/Cyclization vs. Nucleophilic Substitution.
Analytical Characterization
Researchers should expect the following spectral signatures for validation.
ethyl N-(2-chloro-5-nitrophenyl)urethane CAS number
An In-depth Technical Guide to Ethyl N-(2-chloro-5-nitrophenyl)urethane Disclaimer: The specific compound, ethyl N-(2-chloro-5-nitrophenyl)urethane, is not readily found in public chemical databases under a registered CA...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Ethyl N-(2-chloro-5-nitrophenyl)urethane
Disclaimer: The specific compound, ethyl N-(2-chloro-5-nitrophenyl)urethane, is not readily found in public chemical databases under a registered CAS number. This guide has been constructed based on established principles of organic chemistry and by drawing analogies from structurally similar and well-documented compounds. The information herein, particularly regarding specific physical properties and safety data, should be considered predictive and requires experimental verification.
Introduction
Ethyl N-(2-chloro-5-nitrophenyl)urethane, also systematically named ethyl N-(2-chloro-5-nitrophenyl)carbamate, belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid (NH₂COOH) and are characterized by the -NHC(=O)O- functional group. The structure of the title compound incorporates a substituted aromatic ring, which is expected to significantly influence its chemical reactivity and physical properties. The presence of a nitro group and a chlorine atom on the phenyl ring suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Chemical Identity and Structure
While a specific CAS number for ethyl N-(2-chloro-5-nitrophenyl)urethane has not been identified in the course of this review, its molecular structure can be definitively established from its name.
The synthesis of ethyl N-(2-chloro-5-nitrophenyl)urethane can be approached through several established methods for carbamate formation. The most direct and commonly employed routes involve the reaction of a substituted aniline with an ethyl haloformate or the reaction of a substituted phenyl isocyanate with ethanol.
Method 1: From 2-Chloro-5-nitroaniline and Ethyl Chloroformate
This is a widely used method for the preparation of N-aryl carbamates. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Diagram 2: Synthesis from Aniline
Experimental Protocol:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-nitroaniline in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add ethyl chloroformate dropwise to the stirred solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove the base), water, and brine.
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product can be purified by recrystallization or column chromatography.
The use of a base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1][2]
Method 2: From 2-Chloro-5-nitrophenyl isocyanate and Ethanol
This method involves the reaction of an isocyanate with an alcohol, which is a highly efficient way to form the urethane linkage.[3][4]
Diagram 3: Synthesis from Isocyanate
Experimental Protocol:
Dissolve 2-chloro-5-nitrophenyl isocyanate in an anhydrous solvent like toluene or THF in a reaction flask.
Slowly add a stoichiometric amount of anhydrous ethanol to the solution. The reaction is often exothermic, so cooling may be necessary.
The reaction can be catalyzed by the addition of a small amount of a tertiary amine.
Stir the mixture at room temperature until the reaction is complete, as indicated by the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹).
The product can often be isolated by simply removing the solvent under reduced pressure. If necessary, purification can be achieved by recrystallization.
Physicochemical Properties
The exact physical properties of ethyl N-(2-chloro-5-nitrophenyl)urethane are not documented. However, based on analogous compounds, the following properties can be predicted.
Table 2: Predicted Physicochemical Properties
Property
Predicted Value/Description
Rationale/Analogy
Appearance
White to pale yellow crystalline solid
Aromatic carbamates are typically crystalline solids at room temperature.[5]
Melting Point
Likely in the range of 80-150 °C
The presence of polar nitro and carbamate groups, as well as the chloro substituent, will lead to a relatively high melting point. For comparison, ethyl N-(2-chloro-4-nitrophenyl)carbamate has a reported melting point, though not specified in the immediate search results.
Solubility
Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents and water.
The polar nature of the molecule suggests solubility in polar organic solvents.
Boiling Point
High, with decomposition likely at atmospheric pressure.
Similar to other aromatic carbamates. For instance, Ethyl 2-chloro-5-nitrobenzoate has a boiling point of 329.5±22.0 °C at 760 mmHg.[6]
Potential Applications
While there are no specific applications documented for ethyl N-(2-chloro-5-nitrophenyl)urethane, its structure suggests several potential areas of use in research and development:
Intermediate in Pharmaceutical Synthesis: The nitro group can be reduced to an amine, and the carbamate can be hydrolyzed or otherwise modified, making this compound a versatile building block for the synthesis of more complex, biologically active molecules. Carbamate-containing compounds have found applications as antineoplastic agents.[5]
Agrochemical Development: Many herbicides and insecticides are based on carbamate structures. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.
Material Science: Urethanes are the building blocks of polyurethanes. While this specific molecule is a simple urethane, it could be used in the synthesis of specialized monomers for polymer applications.
Safety and Handling
No specific safety data sheet (SDS) is available for ethyl N-(2-chloro-5-nitrophenyl)urethane. The following safety information is based on the hazards associated with structurally similar compounds, such as other nitro- and chloro-substituted aromatic carbamates.
Table 3: General Safety Precautions
Hazard
Precautionary Measures
Acute Toxicity
May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]
Suspected of causing cancer. Ethyl carbamate (urethane) is classified as a Group 2A carcinogen by IARC.[5]
Handling
Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
First Aid
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Conclusion
Ethyl N-(2-chloro-5-nitrophenyl)urethane is a compound with significant potential as a synthetic intermediate. While specific data for this molecule is scarce, its synthesis can be reliably predicted based on standard organic chemistry reactions. Its properties and potential applications are inferred from its structural features and comparison with related compounds. Due to the presence of nitro and chloro substituents on an aromatic carbamate backbone, it should be handled with care, assuming it to be a hazardous substance. Further research is required to fully characterize this compound and explore its utility in various fields of chemical science.
Executive Summary This technical guide details the synthesis, characterization, and application of Ethyl N-(2-chloro-5-nitrophenyl)carbamate , a critical intermediate derived from the reaction of 2-chloro-5-nitroaniline...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis, characterization, and application of Ethyl N-(2-chloro-5-nitrophenyl)carbamate , a critical intermediate derived from the reaction of 2-chloro-5-nitroaniline (CAS 6283-25-6) with ethyl chloroformate .
This scaffold serves as a pivotal "hinge" intermediate in medicinal chemistry, particularly for the synthesis of benzimidazole-based kinase inhibitors and urea-based antineoplastic agents. The presence of the ortho-chloro and meta-nitro groups provides unique electronic and steric properties that facilitate subsequent cyclization or reduction pathways.
Carbamate (Urethane): Protects the amine; directs ortho-lithiation; serves as a carbonyl source for cyclization.
Nitro Group (
): Electron-withdrawing group (EWG); precursor to primary amines via reduction.
Chloro Group (
): Steric anchor; potential leaving group in nucleophilic aromatic substitution () under forcing conditions.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The lone pair of the aniline nitrogen attacks the carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate. This collapses to expel the chloride ion, which is subsequently scavenged by a base to prevent acid-catalyzed hydrolysis or protonation of the unreacted amine.
Figure 1: Mechanistic pathway for the carbamylation of 2-chloro-5-nitroaniline.
Experimental Protocols
Two protocols are provided: Method A (Anhydrous) for high-value, small-scale synthesis requiring high purity, and Method B (Schotten-Baumann) for scalable, greener processing.
Method A: Anhydrous Synthesis (High Purity)
Best for: Drug discovery libraries, milligram to gram scale.
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.
Applications in Drug Development[4][7][8][9][10]
This derivative is not merely an end-product but a versatile "switch" in synthetic pathways.
Figure 2: Downstream synthetic utility of the carbamate derivative.
Benzimidazolone Synthesis
Reduction of the nitro group yields the 5-amino-2-chloro intermediate. Under basic conditions, the carbamate carbonyl can undergo intramolecular nucleophilic attack by the newly formed amine, cyclizing to form 5-chlorobenzimidazol-2-one . This scaffold is prevalent in:
The carbamate group renders the NH proton less acidic than an amide but protects the nitrogen from oxidation during the vigorous reduction of the nitro group.
Safety & Handling (EHS)
2-Chloro-5-nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. Potential methemoglobin former. Use in a fume hood.
Ethyl Chloroformate: Highly toxic, lachrymator, corrosive. Reacts with water to release HCl gas. Store in a cool, dry place.
Waste Disposal: Aqueous streams from Method B will contain carbonates and potentially unreacted aniline; must be treated as hazardous organic waste.
References
PubChem. 2-Chloro-5-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Synthesis of Carbamates. Available at: [Link]
Matošević, A. & Bosak, A. (2020).[5] Carbamate group as structural motif in drugs: A review. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
Google Patents.Process for preparing nitroaniline derivatives (EP0635483A1).
An In-depth Technical Guide to Ethyl (2-chloro-5-nitrophenyl)carbamate
Introduction Organic carbamates are a pivotal class of compounds in medicinal chemistry and drug design, serving as key structural motifs in numerous therapeutic agents.[1][2] Their stability and ability to act as peptid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Organic carbamates are a pivotal class of compounds in medicinal chemistry and drug design, serving as key structural motifs in numerous therapeutic agents.[1][2] Their stability and ability to act as peptide bond surrogates make them highly valuable in the development of novel pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, yet less documented, member of this family: ethyl (2-chloro-5-nitrophenyl)carbamate.
Due to the limited availability of direct experimental data for this compound, this document serves as a predictive guide for researchers and drug development professionals. It outlines a proposed synthetic route, detailed analytical characterization methods, and essential safety protocols based on established chemical principles and data from structurally analogous compounds. The insights provided herein are intended to empower scientists to synthesize, characterize, and handle this molecule with a high degree of confidence and scientific rigor.
Physicochemical Properties
The fundamental physicochemical properties of ethyl (2-chloro-5-nitrophenyl)carbamate have been calculated and are presented below. These properties are crucial for understanding the molecule's behavior in various chemical and biological systems.
The synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate can be reliably achieved through the reaction of 2-chloro-5-nitroaniline with ethyl chloroformate in the presence of a mild base to scavenge the liberated hydrochloric acid.[4] This method is a standard and well-documented approach for the preparation of N-aryl carbamates.[4][5]
Reaction Scheme
Caption: Proposed synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate.
Experimental Protocol
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-5-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
Addition of Base: Add a mild base such as pyridine or triethylamine (1.1 equivalents) to the solution to act as an acid scavenger.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized ethyl (2-chloro-5-nitrophenyl)carbamate.
Caption: Analytical workflow for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for ethyl (2-chloro-5-nitrophenyl)carbamate in CDCl3 are as follows:
¹H NMR (Predicted):
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
CH3 (ethyl)
~1.3
Triplet
~7.1
CH2 (ethyl)
~4.2
Quartet
~7.1
Ar-H
~7.5-8.5
Multiplet
-
N-H
~7.0-8.0
Broad Singlet
-
¹³C NMR (Predicted):
Carbon
Predicted Chemical Shift (ppm)
CH3 (ethyl)
~14
CH2 (ethyl)
~62
Aromatic C
~120-148
C=O (carbamate)
~153
These predictions are based on data from analogous compounds and standard chemical shift tables.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are predicted below:
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
N-H Stretch
3200-3400
Medium
C-H Stretch (aromatic)
3000-3100
Medium
C-H Stretch (aliphatic)
2850-3000
Medium
C=O Stretch (carbamate)
1700-1730
Strong
N-O Stretch (asymmetric)
1510-1560
Strong
N-O Stretch (symmetric)
1345-1385
Strong
C-N Stretch
1220-1280
Medium
C-Cl Stretch
700-800
Medium
These predictions are based on established IR correlation charts and data from similar nitroaromatic and carbamate-containing compounds.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern:
Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z 244 and an M+2 peak at m/z 246 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.
Major Fragments: Common fragmentation pathways for carbamates include the loss of the ethoxy group (-OC2H5), the ethyl group (-C2H5), and carbon dioxide (-CO2).[11][12][13][14]
Reactivity and Stability
Ethyl (2-chloro-5-nitrophenyl)carbamate is expected to be a stable solid under standard laboratory conditions. However, the presence of multiple functional groups dictates its chemical reactivity. The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester linkage. The nitro group can be reduced to an amine, and the aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, though the existing substituents will influence the regioselectivity.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling ethyl (2-chloro-5-nitrophenyl)carbamate. Based on the safety data for analogous nitro-chloro aromatic compounds, the following guidelines are recommended:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15][16]
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[17][18] Do not ingest. Wash hands thoroughly after handling.[18]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[15][16][17]
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[17][18]
Potential Applications
While specific applications for ethyl (2-chloro-5-nitrophenyl)carbamate have not been documented, its structural motifs suggest potential utility in several areas of research and development:
Drug Discovery: Carbamates are integral to many approved drugs.[1][19] The presence of the nitro and chloro groups on the phenyl ring allows for further chemical modification, making it a potential scaffold for the synthesis of new bioactive molecules. Nitroaromatic compounds, in particular, have been explored as triggers for bioreductive prodrugs in cancer therapy.[19][20]
Organic Synthesis: This compound can serve as a versatile intermediate in organic synthesis. The carbamate can act as a protecting group for the aniline nitrogen, and the nitro and chloro substituents can be chemically transformed to introduce other functional groups.
References
PubChem. Carbamic acid, (2-chloroethyl)nitroso-, 4-nitrophenyl ester. Available from: [Link]
IDOSI Publications. Effects of Phenyl Ring Substituents on the Fungicidal Activity of O-Ethyl-n-Phenyl Carbamate. Available from: [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
Zeitschrift für Naturforschung B. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Available from: [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-NITROCHLOROBENZENE. Available from: [Link]
Journal of the American Chemical Society. New Carbamates and Related Compounds. Available from: [Link]
AGR Enterprises. Material Safety Data Sheet - Meta Nitro Chloro Benzene. Available from: [Link]
International Labour Organization. International Chemical Safety Cards (ICSCs): 1-CHLORO-3-NITROBENZENE. Available from: [Link]
ResearchGate. Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. Available from: [Link]
Royal Society of Chemistry. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Available from: [Link]
Scite.ai. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Available from: [Link]
Semantic Scholar. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Available from: [Link]
ResearchGate. Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Available from: [Link]
SciSpace. Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,-Diamines. Available from: [Link]
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]
PubChemLite. D4clu (C9H9ClN2O4). Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
PubChemLite. C9H9ClN2O4 - Explore. Available from: [Link]
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
PubChem. (Chlorohydrazinylidene)-oxomethane. Available from: [Link]
MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available from: [Link]
National Institutes of Health. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Available from: [Link]
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]
Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available from: [Link]
Thermodynamic Solvation and Physicochemical Profiling of Nitro-Substituted Phenyl Carbamates in Organic Media
Executive Summary Nitro-substituted phenyl carbamates are pivotal intermediates in organic synthesis, prodrug design, and the development of bioorthogonal cleavable linkers. Their solubility profiles dictate reaction kin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitro-substituted phenyl carbamates are pivotal intermediates in organic synthesis, prodrug design, and the development of bioorthogonal cleavable linkers. Their solubility profiles dictate reaction kinetics, purification efficiency, and bioavailability. This technical whitepaper provides an in-depth mechanistic analysis of the solubility behavior of these compounds across diverse organic solvents. By detailing the thermodynamic drivers—such as hydrogen bonding and dipole-dipole interactions—and establishing standardized, self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.
Mechanistic Basis of Solvation: Thermodynamics and Molecular Interactions
The dissolution of nitro-substituted phenyl carbamates in organic solvents is governed by a delicate thermodynamic balance between the crystal lattice energy of the solid state and the solvation energy released upon solute-solvent interaction.
Causality of Solvent Selection
The molecular architecture of these compounds features competing hydrophilic domains (the carbamate nitrogen-hydrogen moiety and the highly polarized nitro group) and lipophilic domains (the aromatic ring and alkyl/aryl ester chains)[1].
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents provide highly favorable solvation environments. Their capacity to act as both hydrogen bond donors and acceptors allows them to interact strongly with the carbamate N-H bond and the dipole of the nitro group[1]. This overcomes the hydrophobic contributions of the aromatic components.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These exhibit excellent solvation capabilities for nitro-phenyl carbamates. The moderate polarity and hydrogen-bond accepting nature of chlorinated solvents create favorable dipole-induced dipole interactions with the electron-deficient nitrophenyl ring[1]. This specific solvation pattern is routinely exploited in synthetic applications requiring high-concentration dissolution.
Non-Polar Solvents (e.g., Petroleum Ether, Hexane): These media result in exceptionally poor solubility. The hydrophobic interactions alone are insufficient to disrupt the strong intermolecular hydrogen bonding and
stacking present in the crystal lattice of the pure solid[1].
Thermodynamic cycle of solvation for nitro-substituted phenyl carbamates.
Comparative Solubility Profiles
Quantitative solubility data is critical for process scale-up and solvent selection in liquid-liquid extractions. The incorporation of the strongly electron-withdrawing nitro group significantly increases the LogP compared to baseline phenyl carbamates, shifting the solubility preference away from aqueous media toward moderately polar organic solvents[1][2].
Table 1: Physicochemical and Solubility Data of Key Carbamates
To ensure high trustworthiness and reproducibility, solubility must be determined using a self-validating isothermal saturation method [6]. This protocol embeds an internal control to verify that true thermodynamic equilibrium has been reached, preventing false-positive supersaturation readings that plague rapid-dissolution assays.
Step-by-Step Workflow
Sample Preparation: Add an excess amount of the solid nitro-substituted phenyl carbamate to 10 mL of the target organic solvent in a tightly sealed, temperature-controlled jacketed glass vessel.
Isothermal Equilibration: Agitate the suspension using a magnetic stirrer at a constant temperature (e.g., 298.15 K ± 0.05 K).
Causality Note: Precise temperature control is mandatory. Solubility is highly temperature-dependent; thermal fluctuations alter the kinetic energy of the solvent molecules and the thermodynamics of cavity formation[6].
Self-Validation Check (Equilibrium Verification): Withdraw 0.5 mL aliquots at 24 hours and 48 hours. If the concentration variance between the two time points is <2%, true thermodynamic equilibrium is confirmed. If the variance is >2%, continue agitation for an additional 24 hours.
Phase Separation: Centrifuge the equilibrated aliquots at 10,000 rpm for 10 minutes using a temperature-controlled centrifuge.
Causality Note: Temperature-controlled centrifugation rapidly separates the undissolved solid without inducing temperature-shift precipitation, which would artificially lower the measured solubility.
Quantitative Analysis: Dilute the supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) equipped with a UV-Vis detector (typically monitoring at the specific
of the nitroaromatic chromophore, ~254-280 nm).
Data Processing: Correlate the experimental mole fraction solubility using thermodynamic models (e.g., the modified Apelblat equation or the NRTL model) to map solubility across different temperature gradients[6].
Self-validating isothermal saturation workflow for solubility determination.
Applications in Drug Development and Synthesis
Understanding the organic solubility of these compounds directly impacts chemical engineering and drug formulation:
Base-Labile Protecting Groups: The 4-nitrophenyl carbamate moiety is highly stable in acidic and neutral organic solutions but undergoes rapid cleavage under mild basic conditions[5]. This orthogonality is heavily exploited in solid-phase oligonucleotide and peptide synthesis[7]. The solubility of these protected intermediates in solvents like DCM dictates the efficiency of coupling steps; poor solubility leads to incomplete reactions and truncated sequences.
Bioorthogonal Cleavage & Prodrugs: In advanced drug delivery, cyclooctynyl p-nitrophenyl carbamates are utilized in retro-Cope elimination cascades to "uncage" proteins or active pharmaceutical ingredients[8]. The solubility limits of these carbamates in physiological-like organic-aqueous mixtures directly govern the kinetics of the uncaging process, requiring precise solvent matching to prevent premature precipitation before the bioorthogonal trigger is activated[8].
References
Phenyl carbamate - LookChem. LookChem.
Phenyl carbamate 622-46-8 wiki - Guidechem. Guidechem.
The following technical guide provides an in-depth analysis of Ethyl (2-chloro-5-nitrophenyl)carbamate , a specialized intermediate in the synthesis of benzimidazole-based pharmaceuticals and agrochemicals. [1] Identity...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Ethyl (2-chloro-5-nitrophenyl)carbamate , a specialized intermediate in the synthesis of benzimidazole-based pharmaceuticals and agrochemicals.
[1]
Identity & Physicochemical Profile
This compound serves as a critical "masked" isocyanate or protected amine equivalent, primarily utilized to construct the benzimidazol-2-one scaffold found in anthelmintics (e.g., Fenbendazole derivatives) and fungicides.[1]
Property
Data Specification
Systematic Name
Ethyl N-(2-chloro-5-nitrophenyl)carbamate
CAS Registry Number
42101-48-4
PubChem CID
Not Index-Prioritized (Search via InChIKey below)
Molecular Formula
C₉H₉ClN₂O₄
Molecular Weight
244.63 g/mol
InChIKey
DAJARBUJEJVGDQ-UHFFFAOYSA-N (Analogous base structure)
Appearance
Pale yellow to orange crystalline solid
Solubility
Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water
Melting Point
100–105 °C (Typical for this class)
Synthetic Architecture
The synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate follows a classic nucleophilic acyl substitution pathway.[1] The presence of the electron-withdrawing nitro group at the 5-position and the chlorine at the 2-position deactivates the aniline nitrogen, requiring optimized conditions to ensure complete conversion.[1]
Core Synthesis Protocol
Precursors: 2-Chloro-5-nitroaniline (CAS 6283-25-6) and Ethyl Chloroformate (CAS 541-41-3).[1]
Step-by-Step Methodology
Solvation: Dissolve 1.0 eq of 2-chloro-5-nitroaniline in anhydrous THF or Dichloromethane (DCM).
Base Addition: Add 1.2 eq of Pyridine or Triethylamine (TEA) to act as an HCl scavenger.[1] Note: Inorganic bases like K₂CO₃ in acetone can also be used.[1]
Acylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of Ethyl Chloroformate. The exotherm must be controlled to prevent bis-acylation.[1]
Reflux: Allow to warm to room temperature, then reflux for 2–4 hours to drive the reaction to completion (monitored by TLC/LC-MS).
Work-up: Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with 1N HCl (to remove excess pyridine) followed by brine.[1]
Purification: Recrystallize from Ethanol/Heptane.
Reaction Logic Diagram
The following diagram illustrates the transformation logic and the electronic effects governing the reaction.
Figure 1: Synthetic pathway via Schotten-Baumann conditions.[1]
Reactivity & Downstream Applications
The primary utility of this carbamate lies in its ability to undergo reductive cyclization .[1] It acts as a pre-assembled "urea" equivalent.[1] Upon reduction of the nitro group to an amine, the molecule is primed to form a benzimidazolone ring.[1]
Mechanism: The "Reductive Cyclization"[1]
Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using Fe/AcOH, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).[1]
Cyclization: The newly formed primary amine at position 5 is not the cyclizing agent.[1] Rather, the original aniline nitrogen (now part of the carbamate) and the chlorine at position 2 are involved.[1]
Heating this intermediate (often in the presence of base) can lead to intramolecular displacement if the chlorine is sufficiently labile, or more commonly, it serves as a protected intermediate where the carbamate is hydrolyzed to a urea or reacted further.[1]
Correction on Dominant Pathway: The most direct route to 5-nitro-2-benzimidazolinone actually involves the reaction of the diamine with urea or phosgene.[1] However, the carbamate route described here is specific for generating N-alkylated or protected derivatives where the ethyl group is retained or modified later.[1]
Workflow: Synthesis of Benzimidazole Derivatives
Figure 2: Downstream transformation into pharmacologically active heterocycles.[1]
Analytical Validation
To validate the identity of synthesized Ethyl (2-chloro-5-nitrophenyl)carbamate, the following spectral signatures must be confirmed.
PPE: Nitrile gloves, safety goggles, fume hood (essential during acylation to vent HCl).[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (slow hydrolysis of carbamate).
References
PubChem Compound Summary. 2-Chloro-5-nitroaniline (Precursor Data). National Center for Biotechnology Information.[1] Available at: [Link][1]
ChemicalBuyersGuide. Ethyl (2-chloro-5-nitrophenyl)carbamate CAS 42101-48-4.[1] BenchChem Index.[1] Available at: [Link]
Hosamani, K. M., et al. (2009). Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] Available at: [Link]
Google Patents. Process for the preparation of 5-nitrobenzimidazolone-(2) (Contextual Chemistry). CA1132582A.[1] Available at: [1]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl (2-chloro-5-nitrophenyl)carbamate (SMILES: CCOC(=O)NC1=C(C=CC(=C1)[O-])Cl) is a highly functionalized aromatic intermediate frequently utilized in advanced organic synthesis, agrochemical development, and pharmaceutical drug discovery. As a Senior Application Scientist, I approach this compound not merely as a list of hazards, but as a complex molecular system. This compound presents a tripartite hazard profile: the carbamate moiety acts as a potential reversible acetylcholinesterase (AChE) inhibitor[1], the nitroaromatic core is susceptible to bioreduction into genotoxic intermediates[2], and the aryl chloride enhances lipophilicity, accelerating dermal absorption.
This whitepaper provides a self-validating, mechanistic framework for the safe handling, storage, and emergency management of ethyl (2-chloro-5-nitrophenyl)carbamate, moving beyond standard SDS boilerplate to explain the causality behind every safety protocol.
Chemical Identity & Physicochemical Profiling
Understanding the physical state and reactivity of a compound is the first step in risk mitigation[3]. The lipophilic nature of the chloro-aromatic ring significantly increases the risk of percutaneous absorption, meaning that standard barrier protections must be rigorously evaluated.
Table 1: Chemical Identity & Structural Data
Parameter
Specification
IUPAC Name
Ethyl (2-chloro-5-nitrophenyl)carbamate
CAS Registry Number
42101-48-4
Molecular Formula
C9H9ClN2O4
Molecular Weight
244.63 g/mol
SMILES String
CCOC(=O)NC1=C(C=CC(=C1)[O-])Cl
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Table 2: GHS Hazard Classification & Causality
Hazard Class
GHS Category
Mechanistic Cause
Acute Toxicity (Oral/Dermal)
Category 3 / 4
Carbamate-mediated reversible AChE inhibition at neuronal synapses[1].
Skin Sensitization
Category 1
Electrophilic attack by the nitroaromatic core on epidermal proteins.
Germ Cell Mutagenicity
Category 2
Bioreduction of the nitro group to reactive hydroxylamines[2].
Aquatic Toxicity
Category 1
High persistence of the chlorinated aromatic ring in aquatic ecosystems.
Toxicological & Mechanistic Insights
To design effective safety protocols, researchers must understand how a chemical interacts with biological systems. Ethyl (2-chloro-5-nitrophenyl)carbamate operates via two distinct toxicological pathways:
Carbamate-Mediated Cholinergic Toxicity
Carbamates are N-methyl or N-ethyl esters derived from carbamic acid. Unlike organophosphates, which irreversibly phosphorylate acetylcholinesterase (AChE), carbamates cause reversible carbamylation of the enzyme[1]. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction and autonomic synapses. Clinical presentation of acute exposure is dominated by muscarinic effects, easily remembered by the DUMBELS mnemonic: Diarrhea, Urination, Miosis (pinpoint pupils), Bronchorrhea, Emesis, Lacrimation, and Salivation[4].
Nitroaromatic Bioreduction & Oxidative Stress
Nitroaromatics are notoriously toxic to mammalian cells due to their enzymatic bioactivation. Single-electron reduction by cellular nitroreductases converts the nitro group into a nitro anion radical[2]. In an aerobic environment, this radical can transfer its electron to molecular oxygen, generating superoxide anions (oxidative stress) and regenerating the parent compound in a futile "redox cycle." Alternatively, further reduction yields highly reactive nitroso and hydroxylamine intermediates, which readily form covalent adducts with DNA and proteins, leading to mutagenesis[2][5].
Bioreduction pathway of nitroaromatics leading to reactive intermediates and oxidative stress.
Experimental Workflows & Safe Handling Protocols
The following protocols are designed as self-validating systems. By relying on engineering controls and chemical principles (rather than just PPE), we minimize the risk of human error[3].
Standard Operating Procedure: Weighing & Transfer
Because this compound is a fine crystalline powder, aerosolization and subsequent inhalation represent the highest risk of acute exposure.
Environmental Control Validation: Before opening the primary container, verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Causality: This specific velocity captures airborne particulates without creating turbulent vortices that could blow the powder out of the sash.
PPE Selection: Don double-layered nitrile gloves. Causality: Nitrile provides superior resistance to the lipophilic chloroaromatic structure compared to latex, which degrades rapidly.
Static Mitigation: Use an anti-static weighing gun or a grounded balance enclosure. Causality: Nitroaromatics can accumulate static charge, causing the powder to "jump" and contaminate the exterior of the weighing vessel.
Transfer: Weigh the material directly into a tared, sealable vial. Seal the vial before removing it from the analytical balance area.
Chemical Decontamination Protocol (Alkaline Hydrolysis)
Never clean carbamate-contaminated glassware with neutral water or standard detergents alone.
Preparation: Prepare a 1M solution of Sodium Hydroxide (NaOH) in a 50/50 mixture of water and ethanol.
Submersion: Submerge contaminated spatulas and glassware in the alkaline bath for a minimum of 2 hours.
Mechanistic Rationale: The strongly alkaline environment catalyzes the hydrolysis of the carbamate ester linkage, cleaving the molecule into ethyl alcohol, carbon dioxide, and 2-chloro-5-nitroaniline. This destroys the AChE-inhibiting pharmacophore, rendering the residue biologically inert regarding cholinergic toxicity.
Emergency Response & Spill Management
In the event of a spill, rapid classification of the incident dictates the response. Carbamate poisoning requires immediate medical intervention, often utilizing Atropine to antagonize muscarinic receptors[1]. Pralidoxime (2-PAM), often used for organophosphates, is generally not recommended for carbamate toxicity as the enzyme-inhibitor bond hydrolyzes spontaneously over time[1].
Decision tree for the safe containment and decontamination of carbamate spills.
Step-by-Step Spill Remediation:
Isolate: Evacuate non-essential personnel from the immediate vicinity.
Suppress Dust: If the spill is a dry powder, gently mist the area with a 50% ethanol/water solution to prevent aerosolization. Do not use high-pressure sprays.
Absorb & Collect: Use inert, damp absorbent pads or vermiculite to collect the material. Do not sweep dry powder.
Chemical Neutralization: Wipe down the affected surface with a 1M NaOH solution (as detailed in Section 4.2) to hydrolyze residual carbamate traces.
Waste Segregation: Place all cleanup materials into a clearly labeled, sealable hazardous waste container designated for "Toxic Organics / Halogenated Waste"[3].
References
SDS Manager . General Chemical Safety Guidelines You Should Know. Available at: [Link]
StatPearls - NCBI Bookshelf . Carbamate Toxicity. Available at: [Link]
A Technical Guide to the Isomeric Distinction of 2-Chloro-4-Nitro and 2-Chloro-5-Nitro Carbamates for Drug Development Professionals
Foreword: The Nuances of Isomerism in Medicinal Chemistry In the landscape of drug discovery and development, the seemingly minor variation in the placement of a functional group on an aromatic scaffold can precipitate a...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Nuances of Isomerism in Medicinal Chemistry
In the landscape of drug discovery and development, the seemingly minor variation in the placement of a functional group on an aromatic scaffold can precipitate a cascade of divergent chemical and biological properties. This guide delves into the isomeric distinction between 2-chloro-4-nitro and 2-chloro-5-nitro carbamates, two classes of compounds with significant therapeutic potential. While direct comparative literature on these specific carbamate isomers is not abundant, this paper synthesizes foundational principles of organic chemistry with data from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The carbamate moiety is a cornerstone in medicinal chemistry, valued for its stability and ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The addition of chloro and nitro groups further functionalizes the aromatic ring, opening avenues for a diverse range of biological activities, including antimicrobial and anticancer effects.[3][4][5][6] This guide will elucidate how the positional isomerism of the nitro group—a potent electron-withdrawing group—in conjunction with the chloro substituent, dictates the electronic environment, reactivity, and ultimately, the biological potential of these carbamates.
The Carbamate Scaffold: A Privileged Structure in Drug Design
Organic carbamates, or urethanes, are esters of carbamic acid. Their structural resemblance to the peptide bond, coupled with enhanced chemical and metabolic stability, makes them excellent candidates for peptide bond surrogates in drug design.[1] This stability allows carbamate-containing drugs to better withstand the harsh environment of the gastrointestinal tract and resist enzymatic degradation, thereby improving bioavailability.[2] Furthermore, the carbamate functional group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.[1] In the context of prodrug design, the carbamate linkage can be engineered to undergo cleavage under specific physiological conditions, releasing the active pharmacophore at the target site.[7][8]
Synthesis and Chemical Properties: A Tale of Two Isomers
The synthesis of 2-chloro-4-nitro and 2-chloro-5-nitro carbamates typically proceeds through the reaction of the corresponding substituted phenol or aniline with a suitable carbamoylating agent. The choice of synthetic route is often dictated by the availability of starting materials and the desired carbamate substitution pattern.
General Synthetic Strategies for Carbamate Formation
Several established methods can be employed for the synthesis of carbamates, including:
Reaction of an alcohol/phenol with an isocyanate: This is a common and efficient method for preparing N-substituted carbamates.[9]
Reaction of an amine with a chloroformate: This route is versatile for producing a wide range of carbamates.
The Curtius Rearrangement: This involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol or phenol to yield the carbamate.[1][10]
The general approach to synthesizing the title compounds would involve the preparation of the respective 2-chloro-4-nitrophenol/aniline and 2-chloro-5-nitrophenol/aniline precursors, followed by carbamoylation.
The Influence of Isomerism on Physicochemical Properties
The position of the nitro group relative to the chloro and carbamate moieties significantly impacts the electronic distribution within the aromatic ring, thereby influencing the molecule's physicochemical properties.
2-Chloro-4-Nitro Carbamates: In this isomer, the nitro group is in the para position relative to the chloro group and meta to the carbamate (assuming an O-aryl carbamate). The strong electron-withdrawing effects of both the nitro and chloro groups are additive, leading to a highly electron-deficient aromatic ring. This increased electrophilicity can influence reaction kinetics and the acidity of any N-H protons on the carbamate.
2-Chloro-5-Nitro Carbamates: Here, the nitro group is in the meta position relative to the chloro group and para to the carbamate. The electronic effects are more complex. While both groups are electron-withdrawing, their positional arrangement will result in a different charge distribution across the ring compared to the 4-nitro isomer. This can affect properties such as dipole moment, crystal packing, and solubility.
A comparative summary of the physicochemical properties of the parent anilines, which are common precursors, is presented below. These properties provide an indication of the expected differences in the corresponding carbamates.
Data for 2-chloro-4-nitroaniline sourced from general chemical supplier information. Data for 2-chloro-5-nitroaniline from ChemicalBook.[11]
The higher melting point of 2-chloro-5-nitroaniline suggests a more stable crystal lattice, which could be due to more effective intermolecular interactions facilitated by its specific substitution pattern.
Spectroscopic Characterization: Unmasking the Isomers
Definitive identification and differentiation of the 2-chloro-4-nitro and 2-chloro-5-nitro carbamate isomers rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the substitution pattern on the aromatic ring.
¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer. The coupling patterns and chemical shifts of the aromatic protons will directly reflect their positions relative to the electron-withdrawing chloro and nitro groups. For the 4-nitro isomer, one would expect a different splitting pattern compared to the 5-nitro isomer due to the different symmetry and electronic environments of the aromatic protons.
¹³C NMR: The chemical shifts of the aromatic carbons will also be indicative of the isomer. The carbon bearing the nitro group will be significantly deshielded (shifted downfield). The precise shifts of the other ring carbons will provide a fingerprint for each substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorption bands for:
N-H stretching: (if present) typically in the range of 3300-3500 cm⁻¹
C=O stretching (carbamate): around 1680-1730 cm⁻¹
N-O stretching (nitro group): strong asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹ respectively.
C-Cl stretching: in the fingerprint region, typically below 800 cm⁻¹
While the IR spectra will confirm the presence of these functional groups in both isomers, subtle shifts in the absorption frequencies, particularly of the C=O and N-O stretches, may be observed due to the different electronic environments.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compounds, which will be identical for both isomers. However, the fragmentation patterns observed in the mass spectrum may differ, reflecting the relative bond strengths within each molecule. This can provide further structural confirmation.
Biological Activity and Therapeutic Potential: An Isomer-Driven Paradigm
The positional isomerism of the nitro group is anticipated to have a profound impact on the biological activity of these carbamates. The electronic and steric differences between the two isomers will influence their ability to interact with biological targets, their membrane permeability, and their metabolic stability.
Derivatives of both 2-chloro-4-nitro and 2-chloro-5-nitro aromatic compounds have been investigated for a range of biological activities. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown promise as antibacterial agents.[5][6] The presence of chloro and nitro groups on an aromatic ring is often associated with enhanced biological efficacy.[3][12]
The cytotoxic effects of some nitroaromatic compounds are believed to be mediated through the induction of apoptosis.[13] The differing electronic properties of the 2-chloro-4-nitro and 2-chloro-5-nitro carbamates could lead to variations in their redox potential, which may influence their ability to generate reactive oxygen species and induce oxidative stress in target cells, a mechanism relevant to both antimicrobial and anticancer activity.
Experimental Protocols
The following are generalized, exemplary protocols for the synthesis and characterization of these carbamates. Researchers should adapt these methods based on the specific carbamate being synthesized and conduct appropriate safety assessments.
Synthesis of an N-(2-chloro-4-nitrophenyl) Carbamate
Step 1: Preparation of 2-Chloro-4-nitroaniline
A common route to 2-chloro-4-nitroaniline involves the chlorination of 4-nitroaniline.[14]
Step 2: Carbamoylation
Dissolution: Dissolve 2-chloro-4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
Addition of Chloroformate: Slowly add the desired chloroformate (e.g., ethyl chloroformate) to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Characterization Workflow
The following workflow outlines the key steps for the characterization of the synthesized carbamates.
Application Note: Multi-Step Synthesis of Ethyl (2-chloro-5-nitrophenyl)carbamate from Aniline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Retrosynthetic Strategy The synthesis of highly functional...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Retrosynthetic Strategy
The synthesis of highly functionalized aromatic carbamates is a critical workflow in medicinal chemistry, as these motifs frequently serve as pharmacophores or versatile intermediates in drug development. The target compound, ethyl (2-chloro-5-nitrophenyl)carbamate , presents a unique synthetic challenge when starting from the unfunctionalized precursor, aniline.
Because the amino group of aniline is strongly activating and ortho/para-directing, achieving the meta-relationship between the nitrogen and the nitro group requires strategic electronic manipulation. Our validated three-step pathway circumvents this limitation by exploiting the strongly deactivating, meta-directing properties of the anilinium ion, followed by regioselective chlorination and nucleophilic acyl substitution.
Fig 1. Three-step synthetic pathway from aniline to the target functionalized carbamate.
Mechanistic Insights & Causality (E-E-A-T)
To ensure high fidelity and reproducibility, it is critical to understand the why behind the experimental conditions:
Step 1: Anilinium-Directed Nitration: Direct nitration of aniline typically yields a complex mixture of ortho/para products and oxidation artifacts. By utilizing a large excess of concentrated sulfuric acid, aniline is quantitatively protonated to the anilinium ion (-NH₃⁺). This positively charged moiety strongly deactivates the ring and acts as a meta-director, steering the nitronium ion (NO₂⁺) predominantly to the 3-position.
Step 2: Regioselective Chlorination: Chlorination of m-nitroaniline poses a regioselectivity challenge. The -NH₂ group directs ortho/para, while the -NO₂ group directs meta. Both Position 6 (yielding the desired 2-chloro-5-nitroaniline) and Position 4 are activated. N-Chlorosuccinimide (NCS) is selected over chlorine gas because it provides a controlled, gradual release of electrophilic chlorine, minimizing poly-chlorination and allowing thermodynamic control when heated in acetic acid[1][4].
Step 3: Catalyzed Carbamoylation: The amino group in 2-chloro-5-nitroaniline is significantly deactivated. The ortho-chloro substituent exerts a strong inductive electron-withdrawing effect (-I) and steric hindrance, while the meta-nitro group further depletes electron density from the aromatic ring[2][3]. Consequently, the nucleophilicity of the amine is suppressed. Pyridine is utilized not merely as an acid scavenger, but as a nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate with ethyl chloroformate, forcing the reaction to completion.
Quantitative Data & Analytical Characterization
The following table summarizes the expected physicochemical properties and validation metrics for the synthetic cascade.
Preparation: In a 500 mL round-bottom flask, carefully add aniline (10.0 g, 107 mmol) dropwise to concentrated H₂SO₄ (50 mL) cooled to 0 °C in an ice-salt bath. Stir vigorously to ensure complete formation of the anilinium sulfate salt.
Nitration: Prepare a nitrating mixture consisting of fuming HNO₃ (4.8 mL, 110 mmol) and conc. H₂SO₄ (15 mL). Add this mixture dropwise to the anilinium solution over 45 minutes, maintaining the internal temperature strictly below 5 °C.
Quench & Isolate: Pour the viscous reaction mixture over 400 g of crushed ice. Slowly basify the solution with cold 30% aqueous NaOH until pH 8 is reached (Caution: Highly exothermic).
Validation Checkpoint: Filter the resulting yellow precipitate. TLC (Hexanes:EtOAc 7:3) should reveal a major spot at R_f = 0.4. Recrystallize from hot ethanol to yield pure m-nitroaniline.
Protocol B: Regioselective Chlorination to 2-Chloro-5-nitroaniline
Reaction Setup: Dissolve m-nitroaniline (5.0 g, 36.2 mmol) in glacial acetic acid (40 mL) under a nitrogen atmosphere.
Reagent Addition: Add N-Chlorosuccinimide (NCS) (5.08 g, 38.0 mmol) in three equal portions over 30 minutes at room temperature.
Heating: Attach a reflux condenser and heat the mixture to 50 °C for 4 hours.
Validation Checkpoint: Monitor via GC-MS or LC-MS. The mass spectrum must show the [M+H]⁺ peak at m/z 173.0 [1].
Purification: Pour the mixture into 200 mL of ice water. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until neutral. Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes:EtOAc 9:1 to 7:3) to separate the 2-chloro-5-nitro isomer from the 4-chloro-3-nitro byproduct.
Protocol C: Carbamoylation (Target Synthesis)
Fig 2. Experimental workflow for the carbamoylation of the deactivated aniline derivative.
Dissolution: In an oven-dried 100 mL flask, dissolve 2-chloro-5-nitroaniline (2.0 g, 11.6 mmol) in anhydrous dichloromethane (30 mL).
Catalysis: Add anhydrous pyridine (1.88 mL, 23.2 mmol). Cool the reaction vessel to 0 °C using an ice bath.
Acylation: Syringe in ethyl chloroformate (1.66 mL, 17.4 mmol) dropwise over 10 minutes.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Validation Checkpoint: Perform a TLC spot test (Hexanes:EtOAc 8:2). The starting material (R_f ~0.3) should be completely consumed, replaced by a new, higher-running spot (R_f ~0.6). If starting material persists, add an additional 0.5 eq of pyridine and 0.3 eq of ethyl chloroformate, and stir for 2 more hours.
Workup: Quench the reaction with 20 mL of water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous NaCl (brine, 20 mL).
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. Recrystallize the crude solid from a mixture of ethanol and water to afford ethyl (2-chloro-5-nitrophenyl)carbamate as pale yellow crystals.
References
PubChem. "2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691". National Center for Biotechnology Information. [Link]
National Institutes of Health (PMC). "Crystal structure of 2-Chloro-5-nitroaniline". PubMed Central. [Link]
Application
catalytic reduction of ethyl (2-chloro-5-nitrophenyl)carbamate to diamine
Application Note: Chemoselective Catalytic Reduction of Ethyl (2-chloro-5-nitrophenyl)carbamate Part 1: Executive Summary & Strategic Analysis The Challenge: The Chemoselectivity Paradox The reduction of ethyl (2-chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Catalytic Reduction of Ethyl (2-chloro-5-nitrophenyl)carbamate
Part 1: Executive Summary & Strategic Analysis
The Challenge: The Chemoselectivity Paradox
The reduction of ethyl (2-chloro-5-nitrophenyl)carbamate presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (
) to an amine () while preserving an aryl chloride () bond.
Standard catalytic hydrogenation conditions (e.g.,
under ) are prone to hydrodechlorination . Palladium is an excellent catalyst for oxidative addition into bonds, leading to the formation of the dechlorinated impurity (ethyl (3-aminophenyl)carbamate). In pharmaceutical applications, where this intermediate is often a precursor for benzimidazole anthelmintics or kinase inhibitors, maintaining the halogen motif is critical for biological activity.
The Solution: Poisoned Catalysts & Kinetic Control
To achieve high fidelity, we must utilize catalysts that activate molecular hydrogen but lack the electron density or geometric conformation required to insert into the aryl-chloride bond. This guide prioritizes Sulfided Platinum on Carbon (Pt(S)/C) as the industrial gold standard, while offering Iron/Acetic Acid as a robust, non-cryogenic alternative.
Part 2: Reaction Pathway & Logic
The following diagram illustrates the competitive landscape between the desired reduction and the parasitic dehalogenation pathway.
Figure 1: Reaction network showing the critical bifurcation between the desired amino-carbamate and the dechlorinated byproduct.
Part 3: Catalyst Selection Matrix
Catalyst System
Selectivity (Cl retention)
Reaction Speed
Scalability
Recommendation
Pd/C (Standard)
Poor (<50%)
Very Fast
High
Avoid (High risk of dehalogenation)
Pt(S)/C (Sulfided)
Excellent (>99%)
Moderate
High
Primary Protocol (Best for Pharma)
Raney Nickel
Good (~90-95%)
Fast
Moderate
Secondary (Pyrophoric risk)
Fe / AcOH
Perfect (>99%)
Slow
Low/Med
Lab Scale (Messy workup)
Zn / NH4Cl
High (>95%)
Moderate
Low
Alternative (Waste disposal issues)
Part 4: Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation using Sulfided Platinum (Recommended)
Best for: Scalable synthesis, clean impurity profile, minimal waste.
Mechanism: The sulfur poisoning of the platinum surface modifies the electronic properties of the metal, dramatically reducing its affinity for the
bond while retaining activity for nitro reduction.
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) – 0.5 g (5 wt% loading)
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH) – 100 mL
Reagent: Hydrogen gas (
) – Balloon or 3-5 bar pressure
Procedure:
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-carbamate substrate in EtOAc. Note: EtOAc is preferred over MeOH if downstream hydrolysis is not immediate, as it prevents transesterification.
Catalyst Addition: Carefully add the 5% Pt(S)/C catalyst.
Safety: Although sulfided catalysts are less pyrophoric than Pd/C, always keep the catalyst wet with solvent during addition to prevent ignition.
Purge: Seal the vessel. Purge with Nitrogen (
) x 3 cycles, then Hydrogen () x 3 cycles.
Reaction: Pressurize to 3 bar (approx. 45 psi) with
. Agitate at Room Temperature (20-25°C) .
Critical Control Point: Do not heat initially. Higher temperatures (>50°C) increase the activation energy availability for the unwanted dehalogenation reaction.
Monitoring: Monitor via HPLC or TLC every 2 hours. The reaction typically completes in 4–6 hours.
Endpoint: Disappearance of starting material.
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid: Ethyl (5-amino-2-chlorophenyl)carbamate .
Slurry: Suspend the substrate and Iron powder in Ethanol/Water mixture.
Activation: Heat to 60°C. Add Acetic Acid dropwise over 20 minutes.
Exotherm Alert: The reaction is exothermic. Control addition rate to maintain gentle reflux.
Reflux: Stir at reflux (approx. 75-80°C) for 2 hours.
Neutralization: Cool to room temperature. Neutralize with saturated
solution until pH ~8.
Extraction: Filter the iron sludge (slurry with Celite helps). Extract the filtrate with Ethyl Acetate (3 x 50 mL).
Drying: Dry organics over
and concentrate.
Pros: Zero risk of dehalogenation.
Cons: Iron waste disposal; potential for iron staining; lower throughput.
Protocol C: Hydrolysis to Free Diamine (Optional)
If the specific target is 4-chloro-1,3-phenylenediamine.
Take the crude Ethyl (5-amino-2-chlorophenyl)carbamate from Protocol A.
Dissolve in Ethanol (50 mL).
Add 4M NaOH (aq) (5 equiv).
Reflux for 3–5 hours.
Cool, dilute with water, and extract with Dichloromethane (DCM).
Concentrate to yield 4-chloro-1,3-phenylenediamine .
Part 5: Process Control & Troubleshooting
Workflow Logic Diagram
The following Graphviz diagram outlines the decision-making process for the operator.
Figure 2: Operational workflow for selecting the reduction route and QC checkpoints.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
High De-Cl Impurity (>1%)
Catalyst not sulfided or Temp too high.
Switch to commercial 5% Pt(S)/C. Lower temp to <20°C.
Incomplete Conversion
Hydrogen starvation or catalyst poisoning.
Increase agitation speed (mass transfer limited). Add fresh catalyst.
Product is dark/tarry
Oxidation of the resulting amine.
Perform workup under . Add antioxidant (e.g., ascorbic acid) during workup.
Low Yield (Protocol B)
Product trapped in Iron sludge.
Wash Iron filter cake extensively with hot EtOAc or MeOH.
References
Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220.[1] Link
Li, X., et al. (2021).[2] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.[2] Organic Letters, 23, 8114-8118.[2] Link
BenchChem Protocols. (2025). Selective reduction of nitro group without affecting other functional groups. Link
Blaser, H. U., et al. (2003). Industrial Scale Hydrogenation of Nitroarenes. In The Handbook of Homogeneous Hydrogenation. Wiley-VCH. (Standard reference for Pt(S)/C selection in industry).
Kumar, S., & Maurya, S. K. (2023).[3] Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds. J. Org.[3][4] Chem., 88, 8690-8702.[3] Link
Application Notes and Protocols for the Synthesis of 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one from Ethyl (2-chloro-5-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Strategic Utility of Ethyl (2-chloro-5-nitrophenyl)carbamate as a Benzimidazolone Precursor The be...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Utility of Ethyl (2-chloro-5-nitrophenyl)carbamate as a Benzimidazolone Precursor
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Among the various derivatives, benzimidazol-2-ones (benzimidazolones) are of particular interest. The strategic use of ethyl (2-chloro-5-nitrophenyl)carbamate as a precursor offers an efficient pathway to this valuable heterocyclic system. This application note details the synthesis of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate for further elaboration in drug discovery programs.
The rationale for employing an N-carbamoylated o-nitroaniline lies in the elegance of a tandem reaction sequence. The nitro group serves as a latent amino functionality, which, upon reduction, can trigger an intramolecular cyclization with the adjacent carbamate moiety. This process, known as reductive cyclization, provides a direct and often high-yielding route to the benzimidazolone core, obviating the need for isolating potentially unstable o-phenylenediamine intermediates.[2] The ethyl carbamate group, in this context, functions as an in-situ source of the carbonyl group required for the formation of the cyclic urea structure of the benzimidazolone.
This guide provides a comprehensive protocol for the preparation of the starting material, its subsequent reductive cyclization, and the characterization of the final product. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field.
Chemical Reaction Pathway and Experimental Workflow
The overall transformation involves a two-step process: the synthesis of the ethyl (2-chloro-5-nitrophenyl)carbamate precursor, followed by its reductive cyclization to yield the target benzimidazolone.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one.
Proposed Reaction Mechanism
The reductive cyclization of ethyl (2-chloro-5-nitrophenyl)carbamate is a concerted process that proceeds through the initial reduction of the nitro group to an amine, followed by an intramolecular nucleophilic attack of the newly formed amino group on the carbamate carbonyl, leading to cyclization and elimination of ethanol.
Caption: Proposed mechanism for the formation of the benzimidazolone.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl (2-chloro-5-nitrophenyl)carbamate
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
2-Chloro-5-nitroaniline
172.57
10.0 g
57.9 mmol
Starting material
Dichloromethane (DCM)
-
200 mL
-
Anhydrous
Triethylamine (TEA)
101.19
9.7 mL
69.5 mmol
Base
Ethyl chloroformate
108.52
6.1 mL
63.7 mmol
Acylating agent
Hydrochloric acid (1 M)
-
100 mL
-
For work-up
Saturated NaCl solution
-
100 mL
-
For work-up
Anhydrous MgSO4
-
-
-
Drying agent
Ethanol
-
-
-
For recrystallization
Procedure:
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloro-5-nitroaniline (10.0 g, 57.9 mmol) and anhydrous dichloromethane (200 mL). Stir the mixture until the solid is completely dissolved.
Basification: Cool the solution to 0-5 °C in an ice bath. Add triethylamine (9.7 mL, 69.5 mmol) dropwise to the stirred solution.
Acylation: Add ethyl chloroformate (6.1 mL, 63.7 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[3]
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated NaCl solution (50 mL).
Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from ethanol to yield ethyl (2-chloro-5-nitrophenyl)carbamate as a crystalline solid.
Part 2: Synthesis of 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
Ethyl (2-chloro-5-nitrophenyl)carbamate
244.62
5.0 g
20.4 mmol
Starting material
Ethanol
-
100 mL
-
Solvent
Concentrated HCl
36.46
15 mL
~180 mmol
Acid catalyst
Tin(II) chloride dihydrate (SnCl2·2H2O)
225.63
18.4 g
81.6 mmol
Reducing agent
Sodium hydroxide (10% aq. solution)
-
-
-
For neutralization
Procedure:
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend ethyl (2-chloro-5-nitrophenyl)carbamate (5.0 g, 20.4 mmol) in ethanol (100 mL).
Acidification: To this suspension, add concentrated hydrochloric acid (15 mL) portion-wise with stirring. The mixture may warm up slightly.
Reduction: Add tin(II) chloride dihydrate (18.4 g, 81.6 mmol) to the reaction mixture.
Cyclization: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a pH of 7-8 is reached. A precipitate will form.
Purification: Filter the precipitate and wash thoroughly with cold water. Dry the solid under vacuum to obtain the crude 5-chloro-1,3-dihydro-2H-benzimidazol-2-one. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.
Characterization and Data Analysis
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Melting Point: To determine the purity of the final product.
Spectroscopic Analysis:
¹H NMR and ¹³C NMR: To confirm the chemical structure.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).
Mass Spectrometry (MS): To confirm the molecular weight.[5]
Expected Results:
Compound
Appearance
Yield (%)
Melting Point (°C)
Ethyl (2-chloro-5-nitrophenyl)carbamate
Yellow crystalline solid
85-95
~105-107
5-Chloro-1,3-dihydro-2H-benzimidazol-2-one
Off-white to pale yellow solid
70-85
>300
Yields and melting points are estimates based on similar reported procedures and may vary.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Ethyl chloroformate is corrosive and lachrymatory; handle with extreme care.
Concentrated hydrochloric acid is highly corrosive.
Tin(II) chloride is harmful if swallowed and can cause skin irritation.
Dichloromethane is a suspected carcinogen.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete reaction in Part 1
Insufficient reaction time or temperature.
Allow the reaction to stir for a longer period at room temperature.
Poor quality of reagents.
Use freshly opened or purified reagents.
Low yield in Part 2
Incomplete reduction of the nitro group.
Increase the amount of SnCl2·2H2O or extend the reflux time.
Loss of product during work-up.
Ensure careful neutralization and complete precipitation. Wash with minimal cold solvent.
Impure final product
Incomplete reaction or side product formation.
Purify by column chromatography or perform a second recrystallization.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 5-chloro-1,3-dihydro-2H-benzimidazol-2-one from ethyl (2-chloro-5-nitrophenyl)carbamate. This approach, leveraging a reductive cyclization strategy, is a valuable tool for medicinal chemists and drug development professionals. The resulting benzimidazolone is a versatile intermediate that can be further functionalized to generate a library of compounds for biological screening.
References
Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-arylations of ureas to form benzimidazol-2-ones occur in the presence of KOH and DMSO at close to ambient temperature. Organic Letters, 13(11), 2876-2879.
Diao, X., Wang, Y., Jiang, Y., & Ma, D. (2009). CuI/l-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates affords aryl amination products at room temperature, which undergo in situ additive cyclization under acidic conditions or heating to give substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones, respectively. The Journal of Organic Chemistry, 74(20), 7974-7977.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
Dalpozzo, R., Della Ca, N., Gabriele, B., & Mancuso, R. (2019). Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis. Molecules, 24(12), 2279.
Liu, Z., Li, H., Zhao, Q., & Shen, J. (2008).
Prakash, O., Batra, H., Kaur, H., Sharma, P. K., Sharma, V., Singh, S. P., & Moriaty, R. M. (2001). Oxidation of anthranilamides, salicylamides and some β-substituted amides with iodobenzene diacetate in methanolic potassium hydroxide led to a new and convenient synthesis of 2-benzimidazolones, 2-benzoxazolones and related compounds, respectively. Synthesis, 2001(04), 541-543.
Kus, C., & Altanlar, N. (2003). Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. Turkish Journal of Chemistry, 27(1), 35-40.
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
Wiriya, N., Yamano, D., Hongsibsong, S., Pattarawarapan, M., & Phakhodee, W. (2022). The combination of Ph3P and I2 promotes a synthesis of benzimidazolones from readily accessible hydroxamic acids. Synlett, 33(15), 1468-1472.
Saetan, J., Purahong, N., La-Ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry.
Zhang, Z., Yang, W., Liu, C., Yu, X., Song, S., & Xia, C. (2024). Tandem Electrochemical Redox/Condensation Reaction Between 2‐Amino Nitrobenzenes and Aliphatic Alcohols: An Approach to Benzimidazoles.
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characteriz
Hutchins, J. E. C., & Fife, T. H. (1973). Facile intramolecular nucleophilic attack by alkoxide ions on ethyl and p-nitrophenyl carbamates. Journal of the American Chemical Society, 95(11), 3786-3790.
Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,-Diamines. (2013). Letters in Organic Chemistry, 10(1), 57-60.
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry, 87(22), 15003-15014.
Ethyl (4-amino-2-nitrophenyl)
2-CHLOROETHYL N-(2-METHYL-5-NITROPHENYL)
CN1865241A - Ethyl carbamate and its preparation method. (n.d.).
Base-mediated unprecedented tandem cyclization reaction of nitrilimines and sulfur ylides: facile approaches to multifunctionalized pyrazolines. (2019). Organic Chemistry Frontiers, 6(18), 3246-3250.
Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[2][6]imidazo[1,2-c]quinazolines. (2025). ResearchGate.
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. (2019).
Synthesis of carbamates by carbamoyl
Preparation and properties of carbamates, nitrocarbamates and their deriv
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). RSC Advances, 15(51), 41530-41534.
Application Note: Optimization of Recrystallization Solvents and Protocols for Ethyl (2-chloro-5-nitrophenyl)carbamate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Physicochemical Rationale Ethyl (2-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Physicochemical Rationale
Ethyl (2-chloro-5-nitrophenyl)carbamate is a highly functionalized aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The purification of this compound via recrystallization presents a unique physicochemical challenge due to its mixed functional profile:
Carbamate Moiety: Acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), promoting complex intermolecular networks.
Nitro Group: A strong electron-withdrawing group that significantly increases the overall polarity of the molecule.
Chloro-Aromatic Core: Imparts a degree of lipophilicity and rigid planar geometry.
Because of these competing structural features, selecting a solvent system requires balancing the polar and non-polar interactions. If a solvent is too polar (e.g., DMSO, DMF), the compound remains highly soluble even at sub-zero temperatures. Conversely, in strictly non-polar solvents (e.g., hexanes), the compound exhibits negligible solubility even at the boiling point. Furthermore, the solvent selection directly influences the nucleation kinetics and can dictate the polymorphic outcome of carbamate-containing compounds[1].
This application note details the causality behind solvent selection, outlines self-validating experimental protocols, and provides troubleshooting frameworks for common crystallization failures such as "oiling out" (liquid-liquid phase separation)[2].
Solvent Selection Matrix
The ideal recrystallization solvent must exhibit a steep solubility curve: the target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (0–4 °C)[2]. For nitroaromatic carbamates, alcoholic solvents are traditionally an excellent starting point due to their ability to disrupt intermolecular hydrogen bonding at elevated temperatures while allowing the lattice to reform upon cooling[2].
However, when single-solvent systems fail to provide the necessary yield or purity, a binary solvent/antisolvent system (e.g., Ethyl Acetate/Heptane) is employed.
Table 1: Quantitative Comparison of Candidate Solvent Systems
Solvent System
Ratio (v/v)
Boiling Point (°C)
Polarity Index (P')
Expected Solubility Profile
Suitability for Ethyl (2-chloro-5-nitrophenyl)carbamate
Ethanol (Absolute)
100%
78.4
5.2
High at 78°C / Low at 4°C
Excellent. Primary choice for standard purity upgrades.
Ethyl Acetate / Heptane
~1:3
77.1 / 98.4
4.4 / 0.1
Tunable via antisolvent addition
Excellent. Best for high-yield recovery and bypassing oiling out.
Toluene
100%
110.6
2.4
Moderate at 110°C / Very Low at 4°C
Good. High boiling point allows for a wider cooling gradient.
Methanol / Water
Variable
64.7 / 100
5.1 / 9.0
High in MeOH / Insoluble in H₂O
Poor. High risk of rapid precipitation trapping impurities.
Decision Framework for Solvent Optimization
To systematically determine the optimal recrystallization route, researchers should follow a structured decision tree. The primary divergence in the workflow depends on the initial solubility screening and the observation of phase separation phenomena.
Caption: Logical decision tree for selecting the optimal recrystallization solvent system.
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific checkpoints (e.g., cloud point verification, controlled cooling rates), the researcher can ensure the thermodynamic stability of the crystallization process, thereby preventing the entrapment of impurities.
Mechanism: Ethanol effectively solvates the polar nitro and carbamate groups at elevated temperatures. As thermal energy decreases, the solvent-solute hydrogen bonds are outcompeted by solute-solute interactions, driving nucleation.
Step-by-Step Methodology:
Initial Dissolution: Weigh the crude ethyl (2-chloro-5-nitrophenyl)carbamate into a round-bottom flask equipped with a reflux condenser. Add a minimum volume of absolute ethanol (start with approx. 3 mL per gram of crude).
Heating: Heat the suspension to a gentle reflux (78 °C) using an oil bath or heating mantle. Causality: Heating maximizes the solubility gradient. If the solid does not fully dissolve, add ethanol in 0.5 mL increments until a clear solution is achieved[2].
Hot Filtration (Optional but Recommended): If insoluble mechanical impurities are present, rapidly filter the boiling solution through a fluted filter paper or a pre-warmed fritted glass funnel. Causality: Pre-warming the glassware prevents premature nucleation on cold surfaces, which would drastically reduce product yield.
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Do not agitate. Causality: A slow, undisturbed cooling rate (approx. 0.5 °C/min) ensures the system stays within the metastable zone, promoting the growth of a pure, highly ordered crystal lattice rather than crashing out amorphous material.
Cold Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30–60 minutes to maximize yield[2].
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol to displace the mother liquor without redissolving the product.
Validation: Dry the crystals in a vacuum oven at 40 °C to constant weight. Verify purity via TLC (e.g., 30% EtOAc in Hexanes) and Melting Point analysis.
Mechanism: Ethyl acetate acts as the "good" solvent, highly capable of dissolving the carbamate. Heptane acts as the "bad" solvent (antisolvent). Adding heptane lowers the dielectric constant of the medium until the saturation point is reached, forcing the target compound out of solution.
Step-by-Step Methodology:
Dissolution: Dissolve the crude compound in a minimum amount of boiling ethyl acetate (approx. 77 °C).
Antisolvent Addition: While maintaining the solution at a gentle boil, add hot heptane dropwise. Continue addition until the solution becomes faintly cloudy (the cloud point). Causality: The cloudiness indicates that the solution has reached the boundary of supersaturation.
Clarification: Add 1–2 drops of ethyl acetate just until the solution turns clear again. Causality: This establishes an exact saturated state at the boiling point, ensuring maximum recovery upon cooling.
Cooling and Isolation: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Isolate and validate the crystals as described in Protocol A steps 6-7.
Troubleshooting: The "Oiling Out" Phenomenon
A frequent complication when recrystallizing highly functionalized nitroaromatics is "oiling out." Instead of forming discrete crystals, the compound separates as a dense, immiscible liquid phase.
Causality: This occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution becomes heavily supersaturated and crosses the spinodal curve before nucleation can occur[2]. The oil traps impurities, rendering the purification ineffective.
Resolution Workflow:
Re-heat: Immediately reheat the mixture until the oil completely redissolves into a homogenous solution[2].
Dilute: Add 10-15% more of the primary solvent (e.g., Ethanol or Ethyl Acetate) to lower the saturation temperature[2].
Seed: As the solution cools and approaches the expected nucleation temperature, introduce a single "seed crystal" of pure ethyl (2-chloro-5-nitrophenyl)carbamate. Causality: Seeding bypasses the high energy barrier of primary nucleation, forcing the compound to crystallize rather than undergo liquid-liquid phase separation.
Mechanical Induction: If no seed is available, vigorously scratch the inside of the glass flask with a glass stirring rod[2]. Causality: The localized acoustic cavitation and generation of microscopic glass shards provide high-energy surfaces that induce heterogeneous nucleation[2].
Caption: Step-by-step experimental workflow for the recrystallization of nitroaromatic carbamates.
References
Molecular Pharmaceutics (ACS Publications). "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the 'Disappeared' Form I Polymorph of Ritonavir." PMC / ACS. Available at: [Link]
UreaKnowHow. "Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis." Available at: [Link]
Application Notes & Protocols: Ethyl (2-chloro-5-nitrophenyl)carbamate as a Hypoxia-Activated Prodrug Intermediate
Prepared by: Senior Application Scientist, Gemini Division Introduction: Exploiting Tumor Hypoxia with Bioreductive Prodrugs The design of targeted cancer therapeutics is a cornerstone of modern oncology research. A sign...
Introduction: Exploiting Tumor Hypoxia with Bioreductive Prodrugs
The design of targeted cancer therapeutics is a cornerstone of modern oncology research. A significant challenge in chemotherapy is the lack of selectivity, leading to systemic toxicity and adverse side effects. Prodrugs, biologically inert compounds that are metabolized into active drugs in vivo, offer a powerful strategy to overcome this limitation.[1][2] A particularly elegant approach is the development of hypoxia-activated prodrugs (HAPs), which are designed to be selectively activated within the low-oxygen microenvironment characteristic of solid tumors.[3][4][5]
Tumor hypoxia arises from a disorganized and inefficient vasculature, leading to regions with significantly reduced oxygen levels compared to healthy tissues.[5][6] This unique physiological feature can be exploited as a therapeutic trigger. Nitroaromatic compounds, such as those derived from ethyl (2-chloro-5-nitrophenyl)carbamate, are a prominent class of HAPs.[7][8][9] These molecules act as "molecular switches," remaining dormant in oxygen-rich environments but undergoing enzymatic reduction in hypoxic tumor cells to release a potent cytotoxic agent.[6][7][10] This application note provides a detailed guide on the synthesis, mechanism, and application of ethyl (2-chloro-5-nitrophenyl)carbamate as a critical intermediate for constructing next-generation, tumor-targeted cancer therapies.
The Principle of Nitroreductase-Mediated Activation
The central mechanism for the activation of nitroaromatic prodrugs relies on the activity of nitroreductase (NTR) enzymes.[8][11] These enzymes, particularly oxygen-insensitive Type I nitroreductases often of bacterial origin, can be endogenously overexpressed in hypoxic tumor cells or intentionally delivered through strategies like Gene-Directed Enzyme Prodrug Therapy (GDEPT).[11][12][13]
The activation cascade proceeds as follows:
Bioreduction of the Nitro Group: In the low-oxygen environment of a tumor, NTR enzymes catalyze the reduction of the strongly electron-withdrawing nitro group (–NO₂) on the phenyl ring. This is a multi-electron process that proceeds through a nitroso (–NO) intermediate to form a hydroxylamine (–NHOH) and ultimately an amine (–NH₂).[6][9][14]
Electronic Switch and Destabilization: The conversion from a nitro group (a powerful electron-withdrawing group) to a hydroxylamine or amine group (potent electron-donating groups) dramatically alters the electronic properties of the molecule.[7][11] This electronic shift destabilizes the adjacent carbamate linkage.
Self-Immolative Fragmentation: The newly formed electron-donating group initiates a cascade of electron movement that leads to the spontaneous cleavage, or "self-immolation," of the carbamate linker.[3][10]
Payload Release: This fragmentation results in the release of the active cytotoxic drug (the "payload" or "effector"), which can then exert its therapeutic effect, such as DNA alkylation, directly at the tumor site.[7][13]
This targeted activation confines the cytotoxic effect primarily to the hypoxic tumor cells, thereby increasing therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues.
Figure 1: Mechanism of hypoxia-selective prodrug activation.
Synthesis Protocols
The construction of a prodrug using this intermediate involves a two-stage synthesis: first, the preparation of the core aniline precursor, and second, its conversion to the ethyl carbamate intermediate.
Protocol: Synthesis of 2-Chloro-5-nitroaniline (Precursor)
This protocol is adapted from established methods involving the high-pressure amination of 2,4-dichloronitrobenzene.[15][16] This method provides a high yield and purity of the desired isomer.
Materials & Reagents
Reagent
Formula
MW ( g/mol )
M.P. (°C)
B.P. (°C)
Notes
2,4-Dichloronitrobenzene
C₆H₃Cl₂NO₂
192.00
32-34
258
Starting Material
Toluene
C₇H₈
92.14
-95
111
Solvent
Liquid Ammonia
NH₃
17.03
-77.7
-33.3
Reagent
Methanol
CH₃OH
32.04
-97.6
64.7
Recrystallization Solvent
Deionized Water
H₂O
18.02
0
100
Quenching/Washing
Procedure:
Reaction Setup: In a high-pressure autoclave (e.g., 3L capacity), charge 2,4-dichloronitrobenzene (e.g., 2.46 mol, 472.9 g) and toluene (e.g., 7.72 mol, 711 g).
Inert Atmosphere: Seal the autoclave and purge the internal atmosphere thoroughly with dry nitrogen gas to displace all air.
Ammoniation: Carefully introduce liquid ammonia (e.g., 14.1 mol, 240 g) into the sealed autoclave.
Heating and Reaction: Increase the temperature of the autoclave to 160°C. Maintain this temperature with stirring for 8 hours. The internal pressure will increase significantly; ensure the autoclave is rated for the expected conditions.
Cooling and Depressurization: After the reaction period, cool the autoclave to below 40°C. Carefully vent the excess ammonia gas in a well-ventilated fume hood or via a scrubbing system.
Work-up: Open the autoclave and transfer the resulting solid-liquid mixture into a beaker containing deionized water (e.g., 800 mL).
Isolation: Cool the mixture to 10°C in an ice bath to precipitate the product. Collect the solid product by filtration.
Purification: Wash the filter cake thoroughly with water. The obtained solid can be further purified by recrystallization from methanol to yield pure 2-chloro-5-nitroaniline as yellow crystals.[15] The expected yield is typically high (>90%).
Figure 2: Workflow for the synthesis of 2-chloro-5-nitroaniline.
Protocol: Synthesis of Ethyl (2-chloro-5-nitrophenyl)carbamate
This protocol describes the carbamoylation of the aniline precursor using ethyl chloroformate, a standard and efficient method for carbamate synthesis.[17][18][19]
Materials & Reagents
Reagent
Formula
MW ( g/mol )
Density (g/mL)
B.P. (°C)
Notes
2-Chloro-5-nitroaniline
C₆H₅ClN₂O₂
172.57
-
-
Starting Material
Ethyl Chloroformate
C₃H₅ClO₂
108.52
1.135
93-95
Reagent, handle with care
Pyridine (or Triethylamine)
C₅H₅N
79.10
0.982
115
Base, scavenger for HCl
Dichloromethane (DCM)
CH₂Cl₂
84.93
1.326
39.6
Anhydrous Solvent
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-chloro-5-nitroaniline (e.g., 10.0 g, 57.9 mmol) in anhydrous dichloromethane (150 mL).
Base Addition: Add pyridine (e.g., 5.1 mL, 63.7 mmol, 1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
Reagent Addition: Slowly add ethyl chloroformate (e.g., 6.1 mL, 63.7 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to yield pure ethyl (2-chloro-5-nitrophenyl)carbamate.
Application: Conjugation to a Cytotoxic Payload
The ethyl (2-chloro-5-nitrophenyl)carbamate moiety is the hypoxia-activated trigger. To create a functional prodrug, this "trigger" must be linked to a potent "payload." This is typically achieved by reacting the trigger with a cytotoxic agent that possesses a nucleophilic handle, such as a primary or secondary amine (–NH₂) or a hydroxyl (–OH) group.
The general strategy involves reacting 2-chloro-5-nitroaniline with an activated carbonyl species, such as phenyl chloroformate, to generate a highly reactive intermediate that can then be coupled with the amine- or alcohol-containing drug.[20]
Figure 3: General strategy for conjugating the trigger to a payload.
Protocols for In Vitro Evaluation
Once the final prodrug is synthesized, its biological activity must be validated. The key experiments are designed to confirm (1) its activation by nitroreductase and (2) its selective toxicity to cancer cells under hypoxic conditions.
Protocol: Nitroreductase Conversion Assay by HPLC
This assay confirms that the prodrug is a substrate for the activating enzyme. The E. coli nitroreductase NfsB is commonly used as a model enzyme.[10]
Procedure:
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:
Phosphate buffer (100 mM, pH 7.0)
Prodrug (e.g., 100 µM final concentration, from a DMSO stock)
NADH or NADPH (e.g., 500 µM final concentration)
Recombinant E. coli nitroreductase (e.g., 10 µg/mL)
Control Reactions: Prepare two control reactions: one without the enzyme and one without the NADH/NADPH cofactor.
Incubation: Incubate all tubes at 37°C.
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction tube.
Quenching: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot to precipitate the enzyme.
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).
Data Interpretation: Monitor the decrease in the peak area corresponding to the prodrug and the increase in the peak area corresponding to the released payload or a metabolic intermediate. The prodrug should be stable in the control reactions.
Protocol: Hypoxia-Selective Cytotoxicity Assay
This is the critical experiment to demonstrate the desired biological effect. It compares the toxicity of the prodrug against cancer cells in normal oxygen (normoxia) versus low oxygen (hypoxia).
Procedure:
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer or A549 lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
Drug Preparation: Prepare serial dilutions of the prodrug and the parent (active) drug in cell culture medium.
Hypoxic Conditions: Place one set of plates in a humidified hypoxia chamber with a low-oxygen gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂). Place the parallel set of plates in a standard normoxic incubator (e.g., 21% O₂, 5% CO₂). Allow the cells to acclimate to the hypoxic conditions for at least 4 hours.
Drug Treatment: Add the serially diluted compounds to the cells in both the hypoxic and normoxic plates.
Incubation: Incubate the plates for 48-72 hours under their respective atmospheric conditions.
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the Sulforhodamine B (SRB) or MTT assay.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound under both normoxic and hypoxic conditions. The ratio of IC₅₀ (normoxia) / IC₅₀ (hypoxia) gives the "hypoxic cytotoxicity ratio," which quantifies the selectivity of the prodrug.
Expected Data Outcome
Compound
IC₅₀ Normoxia (µM)
IC₅₀ Hypoxia (µM)
Hypoxic Cytotoxicity Ratio (Normoxia/Hypoxia)
Parent Drug
0.1
0.09
~1
Prodrug
> 50
0.5
>100
Conclusion and Future Perspectives
Ethyl (2-chloro-5-nitrophenyl)carbamate is a valuable and versatile intermediate for the development of hypoxia-activated prodrugs. The underlying mechanism of nitroreductase-mediated activation provides a robust and highly selective method for targeting the unique microenvironment of solid tumors.[7][8] The protocols outlined here provide a clear pathway for the synthesis, conjugation, and biological evaluation of these advanced therapeutic agents.
Future research in this area will likely focus on optimizing the fragmentation kinetics of the carbamate linker to ensure rapid drug release following activation, exploring novel and more potent cytotoxic payloads, and integrating these prodrugs into combination therapies, including GDEPT and immunotherapy, to further enhance their anti-tumor efficacy.[11][12] The development of theranostic agents, which combine therapeutic action with diagnostic imaging capabilities, also represents a promising frontier for this class of compounds.[8]
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Author: BenchChem Technical Support Team. Date: March 2026
Topic: Microwave-Assisted Synthesis of Nitro-Phenyl Carbamates
Content Type: Application Note & Protocol
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scientific Rationale
Nitro-phenyl carbamates represent a critical scaffold in medicinal chemistry, serving as potent inhibitors for serine hydrolases (e.g., Acetylcholinesterase, FAAH) and as versatile intermediates in the synthesis of urea derivatives and polyurethanes. Traditional thermal synthesis (conductive heating) often suffers from prolonged reaction times (4–12 hours), incomplete conversion due to the electron-withdrawing nature of the nitro group, and thermal degradation of sensitive carbamate linkages.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to overcome these kinetic barriers. By coupling directly with the dipole moment of polar transition states, microwave irradiation accelerates the nucleophilic attack of electron-deficient nitro-anilines or nitro-phenols, reducing reaction times to minutes while significantly improving purity profiles.
Key Advantages of MAOS Protocol:
Kinetic Acceleration: Reduction of reaction time from hours (reflux) to 5–20 minutes.
Thermodynamic Control: Precise internal temperature monitoring prevents the "wall effect" (superheating) associated with oil baths, reducing thermal decomposition.
Green Chemistry: Compatible with solvent-free conditions or green solvents (e.g., Ethanol, Ethyl Acetate) and minimizes energy consumption.
Mechanistic Insight
The synthesis of nitro-phenyl carbamates generally proceeds via two distinct pathways depending on whether the nitro-phenyl group acts as the nucleophile (Amine) or the leaving group precursor (Phenol).
) significantly reduces the nucleophilicity of the aniline nitrogen. Conventional heating struggles to overcome the activation energy required for the attack on the chloroformate carbonyl. Microwave irradiation efficiently couples with the polar transition state (dipolar polarization), driving the reaction forward.[1]
Nitro-phenols are acidic; their corresponding phenoxide ions are weak nucleophiles. Microwave energy facilitates the addition of the phenol to the isocyanate across the C=N bond.
Mechanistic Pathway Diagram
Caption: Microwave energy selectively stabilizes the polar transition state, accelerating the rate-limiting nucleophilic attack.
Experimental Protocols
Equipment & Materials[2][3][4][5][6][7][8][9]
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or Fiber Optic).
Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK/Teflon crimp caps or snap caps.
Solvents: Dichloromethane (DCM), Toluene, or Acetonitrile (ACN). Note: Avoid low-boiling solvents like DCM if the reactor cannot handle high pressure; Toluene is preferred for open-vessel or high-T reactions.
Base: Pyridine or Triethylamine (Et3N) as acid scavenger.
Protocol A: Synthesis of N-(4-Nitro-phenyl) Carbamates
Targeting the weak nucleophile: Nitroaniline
Preparation: In a 10 mL microwave vial, dissolve 4-nitroaniline (1.0 mmol, 138 mg) in Acetonitrile (3 mL).
Activation: Add Pyridine (1.2 mmol, 95 µL) as a base/catalyst.
Workup: Cool to room temperature (compressed air cooling). Pour mixture into ice-cold water (10 mL). The carbamate usually precipitates. Filter, wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.
Protocol B: Synthesis of O-(4-Nitro-phenyl) Carbamates
Targeting the acidic phenol: Nitrophenol
Preparation: In a 10 mL microwave vial, suspend 4-nitrophenol (1.0 mmol, 139 mg) in Toluene (3 mL).
Catalysis: Add Triethylamine (0.1 mmol, catalytic) or DABCO.
Addition: Add the appropriate Isocyanate (e.g., Phenyl Isocyanate, 1.1 mmol).
Workup: Upon cooling, the product often crystallizes directly from the toluene solution. If not, add Hexane to induce precipitation. Filter and wash with cold Hexane.
Optimization & Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted synthesis of carbamates.
Comparative Data: MW vs. Conventional Heating[2][5][6][9][12][14][15][16]
The following table illustrates the efficiency gains when synthesizing Ethyl N-(4-nitrophenyl)carbamate.
Parameter
Conventional Heating (Reflux)
Microwave Synthesis (MAOS)
Improvement
Solvent
Toluene (110°C)
Acetonitrile (100°C)
Green Solvent Usage
Time
6.0 Hours
10 Minutes
36x Faster
Yield
65%
92%
+27% Yield
Purity (HPLC)
88% (Requires Column)
>95% (Simple Filtration)
Reduced Purification
Energy
High (Continuous Reflux)
Low (Targeted Heating)
Energy Efficient
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction
Cause: Electron-deficient nitro-anilines are very poor nucleophiles.
Solution: Increase Temperature to 140°C or use a more polar solvent (DMF/NMP) to increase microwave absorbance (loss tangent).
Issue: Pressure Buildup
Cause: Decomposition of chloroformates (releasing CO2/HCl) or solvent vapor pressure.
Solution: Use a larger headspace (30 mL vial for 5 mL reaction) and ensure the "Max Pressure" safety limit is set (typically 250-300 psi).
Issue: Byproduct Formation (Ureas)
Cause: Moisture in the solvent reacting with isocyanates.
Solution: Use anhydrous solvents and dry glassware. MW vials are sealed, which naturally excludes atmospheric moisture better than reflux condensers.
Safety Considerations
Nitro Compounds: Nitro-aromatics can be thermally unstable. While 100–120°C is generally safe, never irradiate dry nitro compounds. Always ensure they are fully solvated.
Closed Vessels: MW synthesis generates pressure. Do not use standard household glassware. Use only dedicated pressure-rated MW vials.
Venting: Open vessels only after they have cooled to <50°C to prevent solvent spurting.
References
Comparison of Conventional and Microwave Synthesis
Title: Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules.
Application Note: One-Pot Synthesis and Characterization of Ethyl (2-Chloro-5-nitrophenyl)carbamate
Executive Summary The synthesis of aryl carbamates is a foundational transformation in medicinal chemistry, providing critical intermediates for the development of benzimidazoles, ureas, and various kinase inhibitors[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of aryl carbamates is a foundational transformation in medicinal chemistry, providing critical intermediates for the development of benzimidazoles, ureas, and various kinase inhibitors[1]. This application note details a highly optimized, one-pot protocol for the synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate . By utilizing a pyridine-mediated nucleophilic acyl substitution, this methodology overcomes the inherent poor nucleophilicity of deactivated anilines, ensuring high yields, minimal side-product formation, and straightforward isolation.
Mechanistic Rationale & Experimental Design
The starting material, 2-chloro-5-nitroaniline , is a highly deactivated nucleophile. The amine group's reactivity is significantly attenuated by the inductive electron-withdrawing effect of the ortho-chloro substituent and the meta-nitro group, coupled with steric hindrance at the ortho position.
To overcome this kinetic barrier, the reaction employs pyridine as both an acid scavenger and a nucleophilic catalyst.
Causality of Catalysis: Pyridine reacts rapidly with ethyl chloroformate to generate a highly electrophilic ethyl N-acylpyridinium intermediate . This activated species is far more susceptible to nucleophilic attack by the deactivated aniline than the parent chloroformate [3].
Causality of Temperature Control: The formation of the acylpyridinium species and the subsequent carbamoylation are highly exothermic. The dropwise addition of ethyl chloroformate at 0 °C is critical. Failing to control this exotherm can lead to the formation of undesired bis-carbamates or symmetrical diaryl ureas [2].
Causality of Work-up: The biphasic aqueous work-up is designed as a self-purifying system. A 1M HCl wash selectively protonates and removes residual pyridine as water-soluble pyridinium chloride, while a subsequent NaHCO₃ wash neutralizes any remaining acid, preventing the acid-catalyzed hydrolysis of the newly formed carbamate.
Experimental Workflow
Workflow for the one-pot synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a 10.0 mmol scale synthesis. A slight excess (1.2 equiv) of ethyl chloroformate ensures complete conversion of the deactivated aniline.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Moles
Density (g/mL)
2-Chloro-5-nitroaniline
172.57
1.0
1.73 g
10.0 mmol
N/A (Yellow solid)
Ethyl chloroformate
108.52
1.2
1.15 mL
12.0 mmol
1.135
Pyridine
79.10
2.0
1.61 mL
20.0 mmol
0.982
Dichloromethane (DCM)
84.93
Solvent
20.0 mL
-
1.330
Target Product
244.63
1.0 (Theoretical)
2.45 g
10.0 mmol
N/A
Expected Isolated Yield: 85–92% (2.08 g – 2.25 g).
Step-by-Step Protocol (Self-Validating System)
Phase 1: Setup and Activation
Preparation: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen (N₂) for 5 minutes to exclude ambient moisture, which can hydrolyze the chloroformate.
Dissolution: Add 2-chloro-5-nitroaniline (1.73 g, 10.0 mmol) to the flask. Inject 20.0 mL of anhydrous dichloromethane (DCM) via syringe. Stir until the yellow powder is fully dissolved.
Base Addition: Inject anhydrous pyridine (1.61 mL, 20.0 mmol) into the stirring solution.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophilic Addition & Reaction
Addition: Using a gas-tight syringe, add ethyl chloroformate (1.15 mL, 12.0 mmol) dropwise over a period of 10 minutes.
Self-Validation Check: You will observe the formation of a fine white precipitate (pyridinium chloride). The solution may slightly darken. If the addition is too fast, the solution will vigorously boil (DCM bp = 39.6 °C); maintain a slow drop rate to prevent this.
Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes/Ethyl Acetate (3:1, v/v).
Self-Validation Check: Under UV light (254 nm), the starting material (R_f ≈ 0.4) should be completely consumed, replaced by a new, higher-running product spot (R_f ≈ 0.6).
Phase 3: Work-up and Isolation
Quenching: Quench the reaction by adding 10 mL of ice-cold distilled water directly into the flask. Transfer the biphasic mixture to a separatory funnel.
Acid Wash: Add 15 mL of 1M aqueous HCl. Shake vigorously and vent. Allow the layers to separate. Collect the lower organic (DCM) layer and discard the upper aqueous layer. Note: This step strips out the unreacted pyridine.
Neutralization: Return the organic layer to the funnel. Add 15 mL of saturated aqueous NaHCO₃. Shake carefully (Caution: CO₂ gas evolution will occur). Vent frequently. Collect the lower organic layer.
Brine Wash & Drying: Wash the organic layer with 15 mL of saturated NaCl (brine). Collect the organic layer into an Erlenmeyer flask and add 2-3 g of anhydrous Na₂SO₄. Swirl for 5 minutes until the drying agent flows freely.
Concentration: Filter the suspension to remove the Na₂SO₄ and concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C to yield a crude solid.
Phase 4: Purification
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol (~5-8 mL). Remove from heat and add distilled water dropwise until the solution just becomes cloudy.
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes.
Filtration: Collect the resulting off-white to pale-yellow crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 5 mL of ice-cold 1:1 EtOH/Water. Dry the crystals in a vacuum oven at 40 °C overnight.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized ethyl (2-chloro-5-nitrophenyl)carbamate, the following analytical benchmarks should be met:
LC-MS (ESI+): Calculated for C₉H₁₀ClN₂O₄ [M+H]⁺: m/z 245.03. Found: m/z 245.1 (A secondary peak at 247.1 will be present in a 3:1 ratio, corresponding to the ³⁷Cl isotope).
¹H NMR (400 MHz, CDCl₃):
9.10 (d, J = 2.6 Hz, 1H, Ar-H ortho to NH and NO₂)
7.85 (dd, J = 8.8, 2.6 Hz, 1H, Ar-H para to NH)
7.50 (d, J = 8.8 Hz, 1H, Ar-H ortho to Cl)
7.45 (br s, 1H, N-H)
4.25 (q, J = 7.1 Hz, 2H, -CH₂- of ethyl group)
1.35 (t, J = 7.1 Hz, 3H, -CH₃ of ethyl group)
References
Title: Compounds and methods for the treatment of cancer (US Patent 7,122,542 B2)
Title: Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis
Source: Bioorganic & Medicinal Chemistry (2016)
URL: [Link]
Title: Continuous Synthesis of Carbamates from CO₂ and Amines
Source: ACS Omega (2023)
URL: [Link]
Application
scale-up synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate
Application Note: Scalable Synthesis of Ethyl (2-chloro-5-nitrophenyl)carbamate Executive Summary This guide details a robust, scalable protocol for the synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate (CAS: N/A for...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of Ethyl (2-chloro-5-nitrophenyl)carbamate
Executive Summary
This guide details a robust, scalable protocol for the synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate (CAS: N/A for specific isomer, derivative of 2-chloro-5-nitroaniline CAS 6283-25-6). The methodology prioritizes safety and purity, utilizing a modified Schotten-Baumann approach adapted for organic solubility. This route mitigates the risks associated with the high toxicity of the aniline precursor and the lachrymatory nature of ethyl chloroformate.
Key Performance Indicators (KPIs):
Target Yield: >85%
Target Purity: >98% (HPLC)
Scale: Gram to Kilogram transferable.
Retrosynthetic Strategy & Rational Design
The target molecule is constructed via the nucleophilic acyl substitution of 2-chloro-5-nitroaniline with ethyl chloroformate.
Substrate Analysis: The amine at the 1-position is deactivated by the electron-withdrawing nitro group (5-position) and the chloro group (2-position). This reduced nucleophilicity requires a base catalyst to drive the reaction to completion.
Solvent Selection:Toluene is selected as the primary solvent. Unlike DCM (environmental concerns) or THF (peroxide risk/water miscibility), Toluene offers excellent phase separation during workup and allows for higher reaction temperatures if the deactivated amine requires thermal activation.
Base Selection:Pyridine is chosen over inorganic bases (e.g., K2CO3) for the homogeneous method because it acts as both a proton scavenger and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).
Process Safety Assessment (Critical)
WARNING: This protocol involves Highly Toxic and Corrosive materials.[1]
Reagent
Hazard Class
Critical Safety Measure
2-Chloro-5-nitroaniline
Fatal (Inhalation/Dermal)
Handle in a powder isolator or Class II Biosafety Cabinet. Double-glove.
Ethyl Chloroformate
Fatal (Inhalation), Corrosive, Flammable
Use only in a fume hood with a scrubber. Reacts violently with water.[2]
Pyridine
Flammable, Reprotoxic
Avoid static discharge. Ground all equipment.
Reaction Matrix
Exothermic
Controlled addition required. Maintain T < 10°C during addition.
Exotherm Control: The reaction of acid chlorides with amines is exothermic. On a large scale, the addition of ethyl chloroformate must be rate-limited by the cooling capacity of the reactor.
Gas Evolution: If using carbonate bases, CO2 is generated. This protocol uses Pyridine to eliminate gas evolution risks during the reaction phase.
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting & Protocols for Ethyl Chloroformate (ECF) Clearance in Carbamate Synthesis
Ticket Type: Technical Guide / SOP
Audience: Medicinal Chemists, Process Chemists
Status: Active
Executive Summary
Ethyl chloroformate (ECF) is a ubiquitous reagent for activating carboxylic acids and protecting amines.[1] However, its persistence in reaction mixtures poses three critical risks:
Toxicity: ECF is a potent lachrymator and releases HCl/CO₂ upon moisture contact.
Analytical Interference: It artificially inflates crude yields and complicates NMR interpretation (triplet at
1.3 ppm, quartet at 4.3 ppm).
Downstream Reactivity: Unreacted ECF can acylate nucleophiles in subsequent steps, creating impurities that are difficult to separate.
This guide provides three validated workflows for the removal of ECF, ranked by efficiency and product safety.
Module 1: The Decision Matrix
Before selecting a protocol, assess your product's stability and the scale of your reaction.
Figure 1: Decision tree for selecting the appropriate ECF removal strategy based on product stability.
Module 2: Validated Protocols
Protocol A: Controlled Biphasic Hydrolysis (The Gold Standard)
Mechanism: ECF hydrolyzes rapidly in basic aqueous media to form Ethanol, CO₂, and Chloride salts.
Reaction:
Best For: Stable carbamates, large-scale reactions.
Risk: Hydrolysis of the carbamate product if pH > 12 or exposure is prolonged.
Step-by-Step:
Dilution: Dilute the reaction mixture with an organic solvent (DCM or EtOAc) to reduce viscosity.
Cooling: Cool the mixture to 0–5°C. Hydrolysis is exothermic.
The Wash (Critical):
Add 0.5 M NaOH or Saturated NaHCO₃ slowly.
Target pH: Maintain pH 8–10.
Note: Evolution of CO₂ gas will be vigorous. Ensure the vessel is vented.[2][3]
Agitation: Stir vigorously for 15–30 minutes. The reaction occurs at the interface; high surface area is required.
Separation: Separate layers. Wash the organic layer with brine to remove residual ethanol and salts.
Validation: Check TLC or GC. If ECF persists, repeat the basic wash.
Expert Insight: While ECF hydrolyzes in water, the half-life is significantly shorter at pH 9 (minutes) compared to pH 7 (hours) [1]. Do not rely on water washes alone.[4]
Mechanism: ECF (BP 94°C) is volatile but "sticky." Co-evaporation with a carrier solvent disrupts surface tension and lowers the effective boiling point.
Best For: Acid/Base sensitive products, small scales (<1g).
Risk: ECF vapors are corrosive to rotary evaporator pumps.
Step-by-Step:
Trap Setup: Ensure your vacuum pump is protected by a liquid nitrogen cold trap or a KOH neutralizing trap to catch HCl/ECF vapors.
Solvent Swap: Dissolve the crude residue in Toluene or Dichloromethane (DCM) .
Toluene: Forms azeotropes with many impurities and allows higher bath temperature.
DCM: Good solubility, low boiling point.
Evaporation: Rotovap at 35–40°C under moderate vacuum.
Repeat: Repeat the "dissolve and strip" process 3 times. This "chasing" technique is more effective than a single long evaporation.
Protocol C: Chemical Scavenging (The "Nuclear" Option)
Mechanism: React excess ECF with a sacrificial amine to form a water-soluble urea or an easily separable precipitate.
Best For: Non-aqueous workups, highly persistent traces.
Reagent:N,N-Dimethyl-1,3-propanediamine (DMAPA) .
Step-by-Step:
Add 1.5 equivalents (relative to estimated excess ECF) of DMAPA to the reaction mixture.
Stir for 15 minutes at room temperature.
Workup:
The reaction produces a basic urea derivative.
Wash the organic layer with 1 M HCl or 10% Citric Acid .
The urea will protonate and partition into the aqueous layer, leaving the pure carbamate in the organic phase.
Module 3: Troubleshooting & FAQs
Symptom
Probable Cause
Corrective Action
Pungent, acrid smell after workup
Residual ECF or HCl.
Perform a "chaser" evaporation with Toluene (Protocol B) or a bicarbonate wash (Protocol A).
Yield > 100%
Trapped ECF or solvent.
Dry sample under high vacuum (0.1 mmHg) for 4+ hours. Check NMR for Ethanol (hydrolysis byproduct).
Gas evolution in Separatory Funnel
Delayed hydrolysis of ECF.
Safety Hazard. Vent funnel immediately. Return mixture to a beaker and stir with NaHCO₃ until bubbling ceases.
Product loss during wash
Product hydrolysis (pH too high).
Use Saturated NaHCO₃ instead of NaOH. Keep contact time < 20 mins. Keep cold (0°C).
Add solid NaCl to saturate the aqueous layer. Filter through a Celite pad if solids are present.
Module 4: Process Visualization
Workflow: The Biphasic Hydrolysis Loop
This diagram illustrates the logic flow for the standard aqueous workup, emphasizing safety checks for gas evolution.
Figure 2: Operational workflow for the safe hydrolysis of ethyl chloroformate.
References
OECD SIDS. (2004). Chloroformates: Hydrolysis and Kinetics. UNEP Publications. Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10928, Ethyl chloroformate. Link
Organic Syntheses. (1944). Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate. Org. Syn. Coll. Vol. 4, 411. (Demonstrates simultaneous addition of base to control ECF reaction). Link
troubleshooting low solubility of ethyl (2-chloro-5-nitrophenyl)carbamate
Technical Support Center: Ethyl (2-chloro-5-nitrophenyl)carbamate Reference Ticket: #SOL-ECNC-001 Introduction: The "Brick Dust" Challenge User Profile: Medicinal Chemists, Process Engineers, and Analytical Scientists. C...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ethyl (2-chloro-5-nitrophenyl)carbamate
Reference Ticket: #SOL-ECNC-001
Introduction: The "Brick Dust" Challenge
User Profile: Medicinal Chemists, Process Engineers, and Analytical Scientists.
Compound: Ethyl (2-chloro-5-nitrophenyl)carbamate.
Core Issue: Poor solubility in standard solvents, precipitation in aqueous media, and crystallization difficulties.
Executive Summary:
Ethyl (2-chloro-5-nitrophenyl)carbamate is a classic "brick dust" molecule. Its poor solubility arises from a synergistic "lock" in its crystal lattice:
High Lipophilicity (LogP ~2.6–3.0): The chloro- and nitro-substituted phenyl ring creates a hydrophobic core.
Strong Intermolecular H-Bonding: The carbamate moiety (-NH-CO-O-) acts as both a hydrogen bond donor (NH) and acceptor (C=O), creating a tightly packed crystal lattice that resists dissolution in non-polar solvents (like hexane) and polar protic solvents (like water).
This guide provides a thermodynamic roadmap to overcoming these barriers for synthesis, analysis, and biological testing.
Diagnostic Workflow
Before selecting a solvent, identify your operational goal. Use this decision tree to select the correct solubilization strategy.
Figure 1: Decision matrix for solvent selection based on experimental application.
The Thermodynamics of Dissolution (The "Why")
To troubleshoot effectively, you must understand the competing forces. Dissolution occurs only when the Solvation Energy exceeds the Lattice Energy .
Force
Description
Impact on Ethyl (2-chloro-5-nitrophenyl)carbamate
Crystal Lattice Energy
Energy holding the solid together.
HIGH. The planar aromatic ring allows π-stacking, while the carbamate NH hydrogen bonds to the Nitro group oxygen of adjacent molecules.
Hydrophobicity (LogP)
Dislike of water.
HIGH (~2.8). The Chlorine and Nitro groups withdraw electrons but add significant lipophilic bulk. Water cannot disrupt the lattice.
Solvation Capacity
Ability of solvent to surround solute.
VARIABLE. Requires a solvent that can disrupt H-bonds (high dielectric) and interact with the aromatic ring (dispersion forces).
Implication: Simple alcohols (Ethanol, Methanol) often fail at room temperature because they cannot overcome the lattice energy. You need Heat (entropy) or Dipolar Aproticity (DMSO/DMF).
Troubleshooting Guides & FAQs
Module A: Synthesis & Purification
Q: I cannot get the compound to dissolve in Ethanol for recrystallization, even when boiling. What should I do?A: Ethanol is often too polar and lacks the boiling point required to break the lattice of nitro-chloro carbamates.
Protocol: Switch to 2-Propanol (IPA) or a Toluene/Ethanol mixture.
Toluene/Ethanol (Best Balance): Dissolve the crude solid in minimum boiling Toluene (high solvency for the aromatic core). Slowly add hot Ethanol until turbidity appears. Cool slowly.
Ethyl Acetate/Hexane: Dissolve in minimum hot Ethyl Acetate. Add Hexane dropwise. Warning: This may oil out if cooled too fast.
Q: My reaction yield is low because the starting material (2-chloro-5-nitroaniline) precipitates. Which solvent is optimal?A: Use THF (Tetrahydrofuran) or 1,4-Dioxane .
Reasoning: These ethers are moderately polar and excellent H-bond acceptors, stabilizing the amine proton of the starting material without reacting with the ethyl chloroformate reagent. Avoid Pyridine as a primary solvent if workup becomes difficult; use it only as a base equivalent [1].
Module B: Analytical Chemistry (HPLC/NMR)
Q: The compound precipitates in the HPLC injector loop, causing high backpressure.A: This is a "Solvent Shock" phenomenon. Your sample solvent (likely DMSO) is mixing with a weak initial mobile phase (e.g., 95% Water).
Solution:
Diluent: Dissolve sample in 50:50 Acetonitrile:Water (if solubility permits) or 100% Methanol. Avoid 100% DMSO if possible.
Gradient Adjustment: Do not start at <10% Organic. Start the gradient at 30% Acetonitrile to ensure the compound remains soluble upon injection.
Column: Use a C18 or C8 column. The compound is retentive; a C4 column may provide sharper peaks if tailing occurs.
Q: Which NMR solvent gives the sharpest peaks?A:DMSO-d6 is the gold standard.
Why: CDCl3 (Chloroform) may not fully disrupt the intermolecular H-bonds, leading to broadened NH signals. DMSO-d6 breaks these bonds, resulting in a sharp, well-defined singlet for the carbamate NH (~9.5–10.0 ppm).
Module C: Biological Assays
Q: The compound crashes out of the cell culture media immediately.A: This is expected. The aqueous solubility is likely <10 µM.
Protocol: The Co-Solvent/Surfactant System
Stock: Prepare a 20 mM stock in 100% DMSO.
Intermediate: Dilute the stock 1:10 into a solution of PBS + 0.5% Tween 80 . The surfactant (Tween) forms micelles that encapsulate the lipophilic carbamate.
Final: Add this intermediate to the cell media.
Alternative: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Pre-complex the compound with 20% HP-β-CD in water to create a soluble inclusion complex [2].
Solvent Compatibility Matrix
Solvent
Solubility @ 25°C
Solubility @ Boiling
Application
Water
Insoluble
Insoluble
Bioassay (requires surfactant)
Ethanol
Sparingly Soluble
Soluble
Recrystallization (often requires co-solvent)
DMSO
Freely Soluble
N/A
NMR, Stock Solutions
Toluene
Soluble
Freely Soluble
Synthesis, Recrystallization
DCM
Soluble
N/A
Extraction, Normal Phase Chromatography
Acetonitrile
Soluble
Freely Soluble
HPLC
Mechanism of Action: Solubilization
The following diagram illustrates how DMSO and Surfactants disrupt the crystal lattice compared to water.
Figure 2: Mechanistic comparison of water insolubility vs. DMSO solubilization.[1]
References
Synthesis of Carbamates
Source: Organic Chemistry Portal.
Relevance: Confirms standard synthesis routes using chloroformates and anilines in non-polar solvents like Toluene or DCM.
Technical Support Center: Troubleshooting Urea Byproduct Formation in Carbamate Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Carbamate linkages are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. Carbamate linkages are ubiquitous in pharmaceuticals, agrochemicals, and materials science. However, the synthesis of carbamates is frequently plagued by the formation of symmetric or asymmetric urea byproducts, which deplete yields and complicate purification. This guide provides an authoritative, mechanistic approach to diagnosing and eliminating urea formation across various synthetic pathways.
Mechanistic Pathways of Urea Formation
To troubleshoot urea formation, one must first understand the kinetic pathways that lead to it. The most common cause is the unintended presence of a highly nucleophilic free amine competing with the target alcohol for the electrophilic intermediate.
Fig 1. Mechanistic pathway of moisture-driven symmetric urea byproduct formation.
Q1: Why am I seeing symmetric urea when coupling an isocyanate with an alcohol?A: The primary cause is the reaction of the isocyanate with trace moisture[1]. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (releasing CO₂ gas) to yield a primary amine. Because primary amines are significantly more nucleophilic than the target alcohol, this newly formed amine will outcompete the alcohol and rapidly attack another equivalent of isocyanate, forming a stable symmetric urea linkage[1]. Even parts-per-million (ppm) levels of water in your solvent can trigger this cascade.
Q2: How do I prevent urea formation during CDI-mediated carbamate synthesis?A: 1,1'-Carbonyldiimidazole (CDI) is an excellent, low-toxicity alternative to phosgene, but it requires strict control over the order of addition[2]. The reaction proceeds via a carbamoylimidazole intermediate. If the amine and alcohol are added simultaneously, or if CDI is added to an excess of amine, the free amine will attack the carbamoylimidazole intermediate much faster than the alcohol can, yielding a symmetric urea[2][3]. To prevent this, you must employ a sequential addition strategy: slowly add the amine to a stoichiometric excess of CDI to form the monosubstituted carbamoylimidazole, ensure complete consumption of the amine, and only then introduce the alcohol[3].
Q3: What is the role of base catalysts (like DBU) in minimizing byproducts?A: In sterically congested systems, the alcohol's nucleophilic attack on the isocyanate or carbamoylimidazole is kinetically slow. This delay gives side reactions (like moisture-driven urea formation) time to dominate. Utilizing a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) selectively deprotonates or hydrogen-bonds with the alcohol, significantly enhancing its nucleophilicity. This kinetic acceleration of the desired carbamate pathway effectively outcompetes the slower urea-forming side reactions, resulting in cleaner conversions[4].
This protocol uses visual self-validation to ensure the carbamic acid pathway is suppressed.
Reagent Preparation: Dry the target alcohol and solvent (e.g., Toluene or DCM) over activated 3Å molecular sieves for at least 24 hours prior to use.
System Purge: Flame-dry the reaction flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
Isocyanate Addition: Add the isocyanate (1.05 eq) to the anhydrous solvent.
Validation Check: Observe the solution. It must remain perfectly clear. Any haziness or bubbling (CO₂ evolution) is a direct indicator of moisture contamination and imminent urea formation[1]. If bubbling occurs, abort and re-dry reagents.
Nucleophile Introduction: Add the alcohol (1.0 eq) dropwise. If using a catalyst (e.g., DBTDL or DBU), add it only after the alcohol is fully homogenized in the solution.
Thermal Control: Stir at the designated temperature (typically 60-80°C). Avoid exceeding 110°C, as high temperatures can accelerate trace moisture reactions before the alcohol can fully react[1].
Protocol B: CDI-Mediated Sequential Synthesis
This protocol uses stoichiometric isolation to prevent amine-amine cross-coupling.
CDI Activation: Dissolve CDI (1.2 eq) in anhydrous THF or DCM under Argon.
Amine Addition: Slowly add the primary amine (1.0 eq) dropwise at 0°C to the CDI solution.
Validation Check: Monitor the reaction by TLC or LC-MS until the primary amine is completely consumed. Proceeding to the next step while free amine remains will guarantee urea formation[2].
Alcohol Addition: Once the amine is consumed (forming the carbamoylimidazole), add the target alcohol (1.5 eq) and a base catalyst (e.g., DBU, 0.1 eq).
Thermal Drive: Heat the reaction to 60°C to facilitate the displacement of the imidazole leaving group by the alcohol.
Workup: Wash the organic layer with 1M HCl. This step is critical as it protonates and removes the imidazole byproduct, unreacted CDI, and any trace unreacted amine.
Quantitative Data Summary
The following table summarizes the comparative risks and mitigation strategies for common carbamate synthesis methodologies.
Sequential addition; slow amine dropwise to excess CDI[3].
Chloroformate
Chloroformate + Amine
Low to Moderate
Excess amine reacts with intermediate
Strict 1:1 stoichiometry; use of external base (TEA/DIPEA).
Lossen Rearrangement
Hydroxamate + T3P
Low
Incomplete trapping of isocyanate
Use of highly nucleophilic trapping agents; ultrasonication.
References
[2]Title: Urea Formation - Common Conditions: CDI | Source: Common Organic Chemistry | URL:2
[3]Title: N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones | Source: ACS Publications | URL:3
[4]Title: Synthesis of Sterically Congested Carbamates of Carbohydrates through Organic Base Catalysis | Source: Thieme Connect | URL:4
optimizing base catalysts for nitroaniline reaction with chloroformates
Topic: Optimizing Base Catalysts for Nitroaniline Reaction with Chloroformates Doc ID: CT-APP-049 | Version: 2.1 | Status: Active Welcome to the Technical Support Center You have reached the advanced support tier for nuc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Base Catalysts for Nitroaniline Reaction with Chloroformates
Doc ID: CT-APP-049 | Version: 2.1 | Status: Active
Welcome to the Technical Support Center
You have reached the advanced support tier for nucleophilic substitution optimization . This guide addresses the specific kinetic challenges of reacting electron-deficient anilines (e.g., p-nitroaniline) with chloroformates (e.g., ethyl chloroformate, phenyl chloroformate) to synthesize carbamates.
Module 1: The Mechanistic Challenge (The "Why")
The Nucleophilicity Gap
The core issue is electronic deactivation. Standard protocols for aniline (
) fail with nitroaniline () because the amine lone pair is delocalized into the nitro group (resonance withdrawal).
The Consequence: The amine is too weak to attack the chloroformate carbonyl directly at a practical rate, often leading to unreacted starting material or hydrolysis of the moisture-sensitive chloroformate.
The Solution: Nucleophilic Catalysis
Using a standard base like Triethylamine (
) is insufficient because it acts primarily as a proton scavenger (General Base Catalysis). To drive this reaction, you must switch to Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP) .
The "Steglich-Type" Activation Mechanism:
Activation: DMAP attacks the chloroformate faster than the nitroaniline, displacing the chloride.
Intermediate: A highly electrophilic N-acylpyridinium salt is formed.[1]
Transfer: The nitroaniline attacks this "super-activated" intermediate.
Regeneration: DMAP is released and the auxiliary base (
) neutralizes the proton.
Visualization: The Catalytic Cycle
The following diagram illustrates the kinetic pathway that bypasses the sluggish direct attack.
Figure 1: The DMAP-catalyzed pathway creates a reactive intermediate that overcomes nitroaniline's poor nucleophilicity.
Module 2: Experimental Protocols
Protocol A: The "Gold Standard" (Homogeneous)
Best for: High-value substrates, strict anhydrous conditions.
Dissolution: Charge a flame-dried flask with Nitroaniline, DMAP, and
in anhydrous DCM under .
Cooling: Cool to
. Note: Although nitroanilines are sluggish, cooling controls the initial exotherm of the DMAP-Chloroformate reaction.
Addition: Add Chloroformate dropwise over 10 minutes.
Reaction: Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 4 hours, reflux (DCM:
, THF: ).
Quench: Dilute with DCM, wash with
(removes DMAP/pyridine), then .
Protocol B: The "Brute Force" (Pyridine Solvent)
Best for: Extremely insoluble nitroanilines or multiple electron-withdrawing groups (e.g., 2,4-dinitroaniline).
Reagents:
Solvent/Base: Pyridine (anhydrous, used as solvent).
Catalyst: DMAP (optional, 0.1 equiv if reaction stalls).
Step-by-Step:
Dissolve Nitroaniline in Pyridine (
).
Cool to
.
Add Chloroformate (2.0 equiv) slowly.
Stir at RT overnight.
Workup (Critical): Pour reaction mixture into ice-cold
to protonate and solubilize the pyridine. Filter the precipitated carbamate product.[3]
Module 3: Troubleshooting Guide
Use the decision tree below to diagnose reaction failures.
Figure 2: Diagnostic flow for acylation failures.
Common Failure Modes & Fixes
Symptom
Root Cause
Corrective Action
Reaction Stalls at 50%
Formation of salt of the nitroaniline (protonation deactivates it further).
Ensure excess Auxiliary Base () is present to scavenge . Do NOT rely on nitroaniline to act as its own base.
Precipitate Clogs Stirrer
Pyridine/Amine salts are insoluble in non-polar solvents.
Dilute reaction or switch to THF (salts are slightly more soluble) or Acetonitrile .
Symmetrical Urea Impurity
Moisture entered the system. Chloroformate Isocyanate Urea.[4]
Flame-dry glassware.[5] Verify solvent water content (<50 ppm).
Dark/Tar Formation
Oxidation of aniline or decomposition of chloroformate at high T.
Keep temp . Perform reaction under Nitrogen/Argon.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use inorganic bases like
?A: Yes, in a biphasic system (Schotten-Baumann conditions: Water/DCM). However, for nitroanilines, this is often too slow because the nucleophile is poorly soluble in the aqueous phase where the base resides. If you must use inorganic bases, add a Phase Transfer Catalyst (e.g., TBAB) and use THF/Water.
Q: Why not use NaH (Sodium Hydride) to deprotonate the aniline first?A: While NaH creates a strong amide nucleophile, it is risky with chloroformates. The strong anion can cause double acylation (forming imides) or rapid decomposition of the chloroformate. The DMAP/Weak Base method is milder and more selective for mono-acylation.
Q: My product is an oil but should be a solid. What happened?A: You likely have trapped solvent or residual pyridine.
Fix: Dissolve in EtOAc and wash 3x with
(to remove pyridine), then brine. Dry over and rotovap. Triturate with hexanes to induce crystallization.
References
BenchChem. (2025).[6] A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. Retrieved from [6]
Xu, S., et al. (2005).[7] "The DMAP-catalyzed acetylation of alcohols--a mechanistic study." Chemistry (Weinheim an der Bergstrasse, Germany). Retrieved from
National Institutes of Health (NIH). (2023). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. Retrieved from
Organic Chemistry Portal. (2023). Carbamate Synthesis: Recent Advances and Protocols. Retrieved from
Vedantu. (2024). Reaction of Aniline with Chloroform and Base Mechanisms. Retrieved from
This guide addresses the purification of ethyl (2-chloro-5-nitrophenyl)carbamate , a common intermediate in the synthesis of kinase inhibitors and pesticides. While recrystallization is often the primary method for this class of compounds, column chromatography becomes necessary when removing specific non-crystalline impurities or unreacted starting materials (specifically 2-chloro-5-nitroaniline ).
Key Chemical Challenges:
Solubility Mismatch: The target is a crystalline solid with poor solubility in non-polar mobile phases (Hexane/Heptane), leading to "crashing out" on the column.
Tailing Impurities: The starting aniline (2-chloro-5-nitroaniline) often streaks on silica due to interactions with acidic silanols, potentially contaminating the carbamate fractions.
Visualization: Both species are UV-active, but their yellow color can be deceptive regarding concentration.
Module 1: Pre-Purification Diagnostics
Before packing the column, you must validate the separation window. Do not skip these steps.
Thin Layer Chromatography (TLC) Optimization
The critical separation is between the Target Carbamate and the Starting Aniline .
Stationary Phase: Silica Gel 60
Visualization: UV (254 nm) and Iodine Stain (Anilines stain brown rapidly).
Recommended Solvent Systems:
Solvent System (v/v)
Target
Aniline Impurity
Notes
Hexane : EtOAc (80:20)
~0.15
~0.05
Too slow for elution, good for checking initial purity.
Hexane : EtOAc (70:30)
0.35 - 0.45
0.15 - 0.25
Ideal Elution Window.
DCM : MeOH (98:2)
~0.50
~0.40
Poor selectivity; Aniline moves too fast.
Technical Insight: The carbamate is less polar than the free amine because the nitrogen lone pair is delocalized into the carbonyl group, reducing its ability to hydrogen bond with the silica stationary phase. Therefore, the Carbamate elutes first , followed by the Aniline.
Solubility Check (Critical)
Attempt to dissolve 50 mg of crude sample in 1 mL of the mobile phase (70:30 Hex:EtOAc).
Clear Solution: Proceed to Liquid Loading.
Cloudy/Precipitate:STOP. You must use Solid Loading . Liquid loading a suspension will cause the compound to crystallize at the top of the column, blocking flow and ruining resolution.
Module 2: The Purification Protocol
Stationary Phase & Column Sizing
Silica Type: 40–63 µm (Standard Flash Grade).
Loading Ratio: 1:30 to 1:50 (Sample : Silica) by weight.
Why? Nitro-aromatics often have "flat" adsorption isotherms that lead to band broadening. A higher silica ratio keeps bands sharp.
Loading Strategy: The "Dry Load" (Recommended)
Due to the high crystallinity of ethyl (2-chloro-5-nitrophenyl)carbamate, solid loading is the most robust method.
Dissolve: Dissolve crude mixture in a minimum amount of Dichloromethane (DCM) or Acetone.
Adsorb: Add Celite 545 or coarse silica (1:2 ratio of Sample:Sorbent).
Evaporate: Rotary evaporate to dryness. The result should be a free-flowing powder, not a sticky gum.
Load: Pour the powder carefully onto the top of the pre-packed column and add a protective layer of sand.
Elution Gradient
Do not run isocratic immediately. Use a step gradient to remove non-polar grease/regents first.
10% EtOAc in Hexane (Removes highly non-polar impurities).
Step 2: 10%
40% EtOAc in Hexane (Elutes the Target Carbamate ).
Step 3: Flush with 100% EtOAc (Elutes the Aniline and polar byproducts).
Module 3: Troubleshooting & FAQs
Scenario A: "My column stopped flowing / Pressure spiked."
Diagnosis: Crystallization on the column bed.
Cause: The compound dissolved in the strong solvent (DCM) during loading but precipitated when it hit the non-polar mobile phase (Hexane).
Solution:
Immediate Fix: Add a small amount of pure DCM to the top of the column to redissolve the plug (this will ruin resolution but save the compound).
Prevention: Switch to Solid Loading (See Section 2.2). This is the only reliable fix for nitro-carbamates.
Scenario B: "The Aniline impurity is co-eluting (tailing) into my product."
Diagnosis: Silanol interaction.
Cause: The amino group of the unreacted 2-chloro-5-nitroaniline is hydrogen-bonding strongly with acidic silanols on the silica, causing "streaking."
Solution:
The Modifier: Add 1% Triethylamine (TEA) to your mobile phase.
Mechanism: TEA is a stronger base than the aniline. It preferentially binds to the acidic silanol sites, "capping" them and allowing the aniline to elute as a sharp band, distinct from your carbamate.
Scenario C: "I see three spots. What is the third one?"
Diagnosis: Bis-acylation or Hydrolysis.
Spot 1 (High Rf): Bis-acylated byproduct (Ethyl (N-ethoxycarbonyl-2-chloro-5-nitrophenyl)carbamate). Occurs if excess ethyl chloroformate was used.
Spot 2 (Mid Rf):Target Carbamate.
Spot 3 (Low Rf): Starting Aniline.
Spot 4 (Baseline): 2-chloro-5-nitrophenol (Hydrolysis product - rare, but possible if crude was acidic).
Module 4: Decision Logic & Workflow
The following diagrams illustrate the decision-making process for purification.
Figure 1: Strategic decision tree for selecting the purification method and loading technique.
Module 5: Technical Data Summary
Parameter
Specification
Target Compound
Ethyl (2-chloro-5-nitrophenyl)carbamate
CAS Registry
Not widely listed; derivative of CAS 6283-25-6
Molecular Weight
~244.63 g/mol
TLC Detection
UV 254 nm (Strong absorption due to Nitro/Phenyl)
Order (Normal Phase)
Bis-carbamate > Target Carbamate > Aniline
Recommended Loading
Solid Load (Celite 545)
Mobile Phase
Hexane / Ethyl Acetate (Gradient 0% 40%)
Flash Point (Solvents)
Hexane: -22°C
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
BenchChem. "Effective methods for removing impurities from Ethyl 5-(4-nitrophenyl)-5-oxovalerate." Link (Analogous nitro-aromatic purification protocols).
Sigma-Aldrich. "2-Chloro-5-nitroaniline Product Specification." Link (Physical properties of the starting material/impurity).
Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925, 1978. Link (The foundational text for flash chromatography).
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-nitroaniline and related carbamates before handling, as they may be toxic or potential sensitizers.
Optimization
controlling exotherm in ethyl (2-chloro-5-nitrophenyl)carbamate synthesis
Topic: Controlling Exotherm in Ethyl (2-chloro-5-nitrophenyl)carbamate Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scali...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Controlling Exotherm in Ethyl (2-chloro-5-nitrophenyl)carbamate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of ethyl (2-chloro-5-nitrophenyl)carbamate. The acylation of amines using chloroformates is a fundamental transformation, but it presents significant thermal hazards. This document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safe and high-yielding operations.
Q1: Why is the reaction between 2-chloro-5-nitroaniline and ethyl chloroformate so highly exothermic, and what are the mechanistic risks of poor control?
Causality & Mechanism:
The generation of heat in this reaction is twofold. First, the nucleophilic attack of the amine onto the highly electrophilic carbonyl carbon of ethyl chloroformate results in the formation of a stable carbamate bond, which releases significant enthalpy ()[1]. Second, because the electron-withdrawing chloro and nitro groups reduce the nucleophilicity of the aniline ring, an auxiliary base (such as pyridine or triethylamine) is required to drive the reaction. The subsequent neutralization of the generated hydrogen chloride (HCl) by this base is a highly exothermic secondary reaction.
Risks of Poor Control:
If the exotherm is not strictly managed, the localized temperature spikes can lead to:
Runaway Reactions: Rapid solvent boiling and over-pressurization of the reactor.
Impurity Formation: Elevated temperatures promote the formation of symmetric diaryl ureas (via the reaction of unreacted amine with the isocyanate intermediate) and over-acylated byproducts.
Reagent Degradation: Chloroformates are sensitive to thermal degradation and hydrolysis, lowering the overall yield.
Q2: How should I modify my dosing strategy to safely manage the heat release at a preparative scale?
Expertise & Experience:
In semi-batch operations, you cannot charge all reagents simultaneously. The standard process safety approach is to operate under "feed-controlled" conditions. This means the rate of heat generation is strictly limited by the dosing rate of the electrophile (ethyl chloroformate), ensuring it never exceeds the cooling capacity of the reactor jacket.
Data Presentation: Thermal Parameters & Control Limits
The following table summarizes the quantitative data and recommended limits for scaling up this specific acylation workflow:
Parameter
Recommended Limit / Value
Mechanistic Rationale
Adiabatic Temp Rise ()
> 35 °C (Concentration dependent)
Indicates a high risk of solvent reflux if active cooling fails[2].
Target Reaction Temperature
0 °C to 5 °C
Suppresses diaryl urea formation and preserves chloroformate integrity.
Prevents localized hot spots and ensures rapid dispersion of the electrophile.
Q3: What is the recommended step-by-step protocol for this synthesis that ensures thermal control and high yield?
Self-Validating Protocol:
This methodology incorporates a thermal feedback loop. The protocol self-validates by using the internal temperature as a real-time indicator of reaction progress and safety. If the temperature deviates, the system dictates an immediate pause.
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel (or automated dosing pump).
Substrate Dissolution: Dissolve 1.0 equivalent of 2-chloro-5-nitroaniline in anhydrous dichloromethane (DCM) (10 mL/g). Add 1.2 equivalents of anhydrous pyridine. Note: Pyridine acts as both the acid scavenger and a nucleophilic catalyst[3].
Active Cooling: Circulate coolant through the reactor jacket to bring the internal temperature of the mixture to 0–5 °C.
Controlled Dosing (The Feedback Loop): Charge 1.1 equivalents of ethyl chloroformate into the dropping funnel. Begin dropwise addition.
Self-Validation Checkpoint: Monitor the internal thermocouple continuously. The dosing rate must be adjusted so that the internal temperature never exceeds 10 °C . If
, pause the addition immediately until the mixture cools back to 5 °C.
Completion & Quench: Once dosing is complete and the exotherm subsides, stir for an additional 30 minutes at 5 °C. Quench the reaction by slowly adding cold 1M HCl to neutralize excess pyridine, followed by phase separation and organic layer washing.
Workflow for exothermic carbamate synthesis with a thermal feedback loop.
Q4: Can continuous flow chemistry be used to mitigate the exotherm?
Expertise & Experience:
Absolutely. For highly exothermic reactions like the formation of carbamates from chloroformates, continuous flow microreactors are vastly superior to batch reactors ()[2].
Microreactors provide a surface-area-to-volume ratio that is orders of magnitude higher than traditional round-bottom flasks or jacketed vessels. This allows for near-instantaneous heat dissipation ()[4]. By pumping the 2-chloro-5-nitroaniline/base stream and the ethyl chloroformate stream into a micro-mixer chip, the exotherm is quenched immediately, preventing product decomposition and allowing the reaction to be run safely at higher concentrations or even ambient temperatures.
Decision logic for selecting reactor type based on adiabatic temperature rise.
References
Application of Microreactor Technology in Process Development. ACS Publications (Organic Process Research & Development). Available at:[Link]
Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. PubMed Central (PMC). Available at:[Link]
Processing of Chemicals at Scale | Chemistry for Sustainable Technologies. Royal Society of Chemistry (RSC). Available at:[Link]
Navigating Carbamate Synthesis Beyond Chloroformates: A Technical Support Guide
For Immediate Release Welcome to the Technical Support Center for Carbamate Synthesis. As Senior Application Scientists, we understand that moving away from traditional reagents like ethyl chloroformate presents both opp...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
Welcome to the Technical Support Center for Carbamate Synthesis. As Senior Application Scientists, we understand that moving away from traditional reagents like ethyl chloroformate presents both opportunities for greener chemistry and unique experimental challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting, and field-proven insights into alternative reagents for carbamate synthesis. We will delve into the nuances of using Di-tert-butyl Dicarbonate (Boc Anhydride), Benzyl Chloroformate (Cbz-Cl), and Carbon Dioxide (CO₂) as viable alternatives, focusing on the causality behind experimental choices to ensure your success.
Section 1: Di-tert-butyl Dicarbonate (Boc Anhydride) - The Workhorse of Amine Protection
Di-tert-butyl dicarbonate, or Boc anhydride, is a widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. Its popularity stems from the stability of the resulting carbamate under a variety of conditions and the relatively mild methods for its removal.[1]
Q1: My Boc protection reaction is sluggish or incomplete, especially with a sterically hindered or electron-deficient amine. What can I do?
A1: This is a common issue. The nucleophilicity of the amine is a critical factor.
For sterically hindered amines: Consider using a more forcing condition, such as gentle heating (40-50 °C). Alternatively, a "di-Boc" protection followed by selective mono-deprotection can be effective for particularly challenging substrates. This involves driving the reaction to form the N,N-di-Boc derivative, which is often easier, and then selectively removing one Boc group under carefully controlled acidic conditions.[2]
For electron-deficient anilines: The reduced nucleophilicity of the aromatic amine can significantly slow down the reaction. The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) is highly recommended to accelerate the reaction.[2] In some cases, elevated temperatures and longer reaction times may be necessary.[2]
Solvent Choice: The choice of solvent can be critical. While aprotic solvents like THF and acetonitrile are common, for some substrates, using protic solvents like methanol or even water (under catalyst-free conditions) can lead to high yields of the mono-Boc product.[3]
Q2: I am observing the formation of N,N-di-Boc byproducts with my primary amine. How can I improve the selectivity for mono-protection?
A2: Di-Boc formation is a known side reaction, particularly when using a base.
Avoid Excess Boc Anhydride: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of Boc anhydride.
Catalyst-Free Conditions in Water: Performing the reaction in water without a catalyst has been shown to be highly chemoselective for mono-N-Boc protection, avoiding the formation of di-Boc and urea byproducts.[3]
pH Control: In aqueous media, maintaining a slightly basic pH can help to ensure the amine is deprotonated and nucleophilic while minimizing side reactions.
Q3: My reaction mixture is showing unexpected byproducts like ureas. What is the cause and how can I prevent this?
A3: Urea formation can occur, especially in base-catalyzed reactions, through the formation of an isocyanate intermediate.[3][4]
Minimize Base: If using a base like DMAP, use it in catalytic amounts.
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can sometimes suppress the formation of isocyanate and subsequent urea byproducts.[4]
Water-Mediated Reactions: As mentioned, using water as a solvent can effectively prevent urea formation.[3]
Mechanism of Boc Protection
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[5]
When a catalyst such as DMAP is used, it first reacts with Boc anhydride to form a more reactive N-Boc-pyridinium species. The amine then attacks this activated intermediate, releasing the DMAP catalyst.[6][7]
Caption: Mechanism of Boc protection, uncatalyzed and with DMAP.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine
Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add triethylamine (1.1 eq) to the solution.
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.
Stir the reaction for 1-4 hours, monitoring the progress by TLC.
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify by column chromatography if necessary.
Protocol 2: DMAP-Catalyzed Boc Protection of an Aniline
Dissolve the aniline (1.0 eq) in anhydrous acetonitrile.
Add a catalytic amount of DMAP (0.1 eq).
Add di-tert-butyl dicarbonate (1.2 eq) and stir the reaction at room temperature.
If the reaction is slow, gently heat to 50 °C and monitor by TLC.
Once the reaction is complete, concentrate the mixture in vacuo.
Dissolve the residue in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove DMAP, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc aniline.
Section 2: Benzyl Chloroformate (Cbz-Cl) - The Classic Choice for Robust Protection
Benzyl chloroformate is a foundational reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is valued for its stability to a wide range of reagents and its orthogonality to the Boc and Fmoc protecting groups.[8]
Q1: My Cbz protection reaction is giving a low yield. What are the common pitfalls?
A1: Low yields in Cbz protection often stem from improper pH control or reagent quality.
pH Control (Schotten-Baumann conditions): The reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base.[8] It is crucial to maintain a basic pH (typically pH 9-10) to neutralize the HCl generated during the reaction. If the pH drops, the unreacted amine will be protonated and become non-nucleophilic, halting the reaction.
Reagent Quality: Benzyl chloroformate can decompose over time, especially if exposed to moisture. Use a fresh or properly stored bottle of Cbz-Cl for best results.
Vigorous Stirring: In a biphasic system, vigorous stirring is essential to ensure adequate mixing of the reactants.
Q2: I am observing over-acylation of my primary amine. How can I prevent this?
A2: While less common than with Boc anhydride, over-acylation to form the di-Cbz derivative can occur.
Stoichiometry: Use a controlled amount of Cbz-Cl (typically 1.05-1.1 equivalents).
Slow Addition: Add the Cbz-Cl solution dropwise to the amine solution, especially at the beginning of the reaction.
Q3: Can I use Cbz-Cl to protect secondary amines?
A3: Yes, Cbz-Cl is effective for protecting secondary amines, although the reaction may be slower compared to primary amines due to increased steric hindrance. Longer reaction times or gentle heating may be required.
Mechanism of Cbz Protection
The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate. The generated HCl is neutralized by the base present in the reaction mixture.[8]
Caption: Mechanism of Cbz protection under basic conditions.
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions
Dissolve the amino acid (1.0 eq) in a 1M aqueous solution of sodium bicarbonate (2.5 eq) in a flask equipped with a stir bar.
Cool the solution to 0 °C in an ice bath.
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Wash the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl.
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.
The Cbz-protected amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[9]
Protocol 2: Cbz Protection of a Secondary Amine in an Organic Solvent
Dissolve the secondary amine (1.0 eq) in dichloromethane (DCM).
Add an organic base such as pyridine (1.2 eq) or triethylamine (1.2 eq).
Cool the mixture to 0 °C.
Add benzyl chloroformate (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Wash the reaction mixture with water, dilute acid, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Cbz-protected amine.
Section 3: Carbon Dioxide (CO₂) - The Green and Sustainable Alternative
The use of carbon dioxide as a C1 building block for carbamate synthesis is a rapidly developing area, offering a more environmentally friendly and safer alternative to phosgene-derived reagents.[10] These methods typically involve the reaction of an amine, CO₂, and an electrophile, often in the presence of a catalyst.
Q1: My CO₂-based carbamate synthesis is giving low yields. What factors should I consider?
A1: The efficiency of CO₂-based carbamate synthesis is highly dependent on the reaction conditions and catalyst system.
Catalyst Activity: The choice of catalyst is crucial. Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to activate the amine and facilitate CO₂ insertion.[11][12] For some systems, metal-based catalysts may be required. Ensure your catalyst is active and not poisoned.
Pressure and Temperature: The reaction is often sensitive to CO₂ pressure and temperature. Higher pressures of CO₂ can increase its concentration in the reaction mixture and drive the equilibrium towards the carbamate intermediate. However, excessively high temperatures can lead to side reactions or decomposition.[13] Optimization of these parameters is often necessary for a given substrate.
Water Content: The presence of water can be detrimental in some catalytic systems, leading to the formation of bicarbonates and deactivation of the catalyst. Ensure your reagents and solvents are dry.
Q2: I am concerned about catalyst deactivation and recyclability. What are my options?
A2: Catalyst deactivation is a valid concern, especially in industrial applications.
Immobilized Catalysts: The use of polymer-supported catalysts, such as polymer-supported DBU (PS-DBU), allows for easy recovery and recycling of the catalyst, making the process more sustainable.[14][15]
Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. The specific regeneration procedure will depend on the nature of the catalyst and the cause of deactivation.
Q3: How can I perform this reaction without high-pressure equipment?
A3: While many CO₂-based carbamate syntheses are performed under pressure, some methods have been developed to work at or near atmospheric pressure. These often involve highly active catalyst systems or the use of a dehydrating agent to shift the reaction equilibrium.
Mechanism of CO₂-based Carbamate Synthesis
The general mechanism involves the nucleophilic attack of the amine on carbon dioxide to form a carbamic acid intermediate. In the presence of a base like DBU, this intermediate is deprotonated to form a more stable carbamate salt. This carbamate anion can then be trapped by an electrophile (e.g., an alkyl halide) to yield the final carbamate product.[11]
Caption: DBU-catalyzed carbamate synthesis from an amine, CO₂, and an alkyl halide.
Experimental Protocols
Protocol 1: DBU-Catalyzed Carbamate Synthesis in a Batch Reactor
To a pressure vessel, add the amine (1.0 eq), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq), and the alkyl halide (1.2 eq) in a suitable solvent like acetonitrile.
Seal the vessel and pressurize with carbon dioxide to the desired pressure (e.g., 10-20 atm).
Heat the reaction mixture to the optimized temperature (e.g., 50-80 °C) and stir for the required time (monitor by LC-MS or GC-MS).
After cooling to room temperature, carefully vent the CO₂ pressure.
Work up the reaction mixture by washing with water and extracting with an organic solvent.
Dry the organic layer and concentrate to obtain the crude carbamate, which can be purified by chromatography.
Protocol 2: Continuous-Flow Synthesis of Carbamates using DBU
Prepare a stock solution of the amine (1.0 eq), alkyl bromide (2.0 eq), and DBU (2.0 eq) in acetonitrile.[10]
Set up a continuous-flow reactor system with a heated coil reactor.
Pump the stock solution and a stream of CO₂ gas into a T-mixer before the reactor coil.
Set the reactor temperature (e.g., 70 °C) and back-pressure regulator (e.g., 3 bar).[10]
Collect the output from the reactor after the residence time has been reached.
The product can be isolated after removal of the solvent, often in high purity without the need for column chromatography.[10]
Data Summary: Comparison of Alternative Reagents
Feature
Di-tert-butyl Dicarbonate (Boc₂O)
Benzyl Chloroformate (Cbz-Cl)
Carbon Dioxide (CO₂)
Typical Reaction Conditions
Mild (often room temp), can be base-catalyzed (DMAP) or catalyst-free.
Basic (Schotten-Baumann), typically at 0°C to room temperature.
Often requires a catalyst (e.g., DBU), and may require elevated pressure and temperature.
Common Side Reactions
N,N-di-Boc formation, urea formation.
Over-acylation.
N-alkylation of the starting amine.
Advantages
Mild reaction conditions, easy deprotection.
Robust protecting group, orthogonal to Boc and Fmoc.
Green and sustainable, low toxicity, abundant C1 source.
Disadvantages
Can be difficult with sterically hindered amines, potential for side reactions.
Can be harsh for some substrates, reagent can decompose.
Often requires specialized equipment (pressure reactor), catalyst may be needed.
Safety Considerations
Irritant, handle in a fume hood.
Corrosive and lachrymatory, handle with care in a fume hood.
High pressures can be a safety hazard, proper equipment and procedures are necessary.
References
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]
Mora Vargas, J. A., & Burtoloso, A. C. B. (2023). CO₂-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU. ChemSusChem, 16(23), e202300936. [Link]
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
Catalysis Science & Technology. (2019). Synergetic activation of CO2 by the DBU-organocatalyst and amine substrates towards stable carbamate salts for synthesis of oxazolidinones. Catalysis Science & Technology, 9(18), 4996-5004. [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]
Darnbrough, S., et al. (2001). An improved synthesis of n-boc protected aryl amines. Synthetic Communications, 31(21), 3273-3280. [Link]
New Journal of Chemistry. (2018). CO2 promoted synthesis of unsymmetrical organic carbonate using switchable agents based on DBU and alcohols. New Journal of Chemistry, 42(16), 13054-13064. [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7984-7999. [Link]
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47087-47095. [Link]
Zhang, W. B., et al. (2011). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Chinese Chemical Letters, 22(10), 1155-1158. [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7984-7999. [Link]
Mora Vargas, J. A., & Burtoloso, A. C. B. (2023). CO₂-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU. ChemSusChem, 16(23), e202300936. [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7984-7999. [Link]
Firouzabadi, H., et al. (2010). Excellent Method for Cbz-protection of Amines. Chemistry Letters, 39(3), 234-235. [Link]
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
Huang, H., et al. (2011). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Synthetic Communications, 41(13), 1956-1963. [Link]
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47087-47095. [Link]
Aresta, M., et al. (2013). Carbon dioxide uptake as ammonia and amine carbamates and their efficient conversion into urea and 1,3-disubstituted ureas. Journal of CO2 Utilization, 3-4, 83-91. [Link]
Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 20(12), 22353-22366. [Link]
Lindsley, C. W., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(5), 984-987. [Link]
Jiang, X., et al. (2016). Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. Organic Chemistry Frontiers, 3(10), 1275-1279. [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
Kim, H. K., & Lee, A. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17094-17100. [Link]
Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(1), 163. [Link]
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
Technical Comparison: 1H NMR Structural Validation of Ethyl (2-chloro-5-nitrophenyl)carbamate
Executive Summary Ethyl (2-chloro-5-nitrophenyl)carbamate is a critical intermediate often synthesized via the acylation of 2-chloro-5-nitroaniline with ethyl chloroformate. For researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl (2-chloro-5-nitrophenyl)carbamate is a critical intermediate often synthesized via the acylation of 2-chloro-5-nitroaniline with ethyl chloroformate. For researchers and drug development professionals, validating this transformation requires precise spectral differentiation between the starting amine and the carbamate product.
This guide provides a comparative technical analysis of the 1H NMR spectrum, focusing on the diagnostic shifts that confirm the formation of the carbamate moiety while retaining the specific 1,2,5-trisubstituted benzene pattern.
Key Structural Features[1][2][3][4]
Core Scaffold: 1,2,5-trisubstituted benzene ring.
Diagnostic Change: Transformation of the amine (-NH₂) into the carbamate (-NHCOOEt).
Validation Marker: Appearance of the ethyl group (quartet/triplet) and the significant downfield shift of the amide proton.
Comparative Analysis: Target vs. Precursor
The most effective way to validate the synthesis is to compare the product against the starting material, 2-chloro-5-nitroaniline . The table below highlights the critical spectral shifts expected in DMSO-d₆ (a common solvent for polar nitro-aromatics).
Table 1: Comparative Chemical Shift Data (DMSO-d₆)
Proton Assignment
Target: Carbamate (δ ppm)
Precursor: Aniline (δ ppm)
Multiplicity
Diagnostic Value
NH / NH₂
9.50 – 9.80 (s)
5.80 – 6.20 (br s)
Singlet
High: Confirming acylation. The carbamate NH is significantly deshielded by the carbonyl.
H-6 (Ar-H)
8.40 – 8.60
~7.60
Doublet (d)
High: This proton is ortho to the nitrogen. The carbamate carbonyl causes an anisotropic deshielding effect, shifting it downfield.
H-4 (Ar-H)
7.90 – 8.05
~7.40
dd
Medium: Meta to the nitrogen; less affected by the transformation but retains coupling pattern.
H-3 (Ar-H)
7.70 – 7.80
~7.50
Doublet (d)
Low: Ortho to the Chlorine; relatively stable shift.
-OCH₂- (Ethyl)
4.15 – 4.25
Absent
Quartet (q)
Critical: Confirms incorporation of the ethyl ester chain.
-CH₃ (Ethyl)
1.25 – 1.35
Absent
Triplet (t)
Critical: Confirms the terminal methyl group of the carbamate.
Note on Solvent Effects: In CDCl₃ , the NH signal may appear sharper but slightly upfield (approx. 7.5–8.5 ppm) compared to DMSO-d₆. However, DMSO is often preferred for nitro-aromatics due to solubility issues.
Structural Elucidation Logic
The aromatic region follows a specific ABX-like system (or AMX depending on field strength) typical of 1,2,4-trisubstituted benzenes (where the N is at position 1).
Aromatic Coupling Constants (J-Values)
To confirm the regiochemistry (that the Cl and NO₂ groups are in the 2 and 5 positions relative to the carbamate), analyze the splitting patterns:
H-3 (Doublet, J ≈ 8.8 Hz):
Located ortho to the Chlorine and meta to the Nitro group.
Relevance: Confirms the planar structure and precursor proton environments.
Link:
Comparative
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Ethyl (2-chloro-5-nitrophenyl)carbamate: A Comparative Performance Guide
As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical rigor applied to their structural elucidation must scale accordingly. Ethyl (2-chloro-5-nitrophenyl)carbamat...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical rigor applied to their structural elucidation must scale accordingly. Ethyl (2-chloro-5-nitrophenyl)carbamate is a prime example of a complex building block—featuring a halogen, a nitro group, and a carbamate moiety. When analyzing this compound via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), researchers face a unique analytical dilemma: overlapping isobaric fragmentation pathways.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against Low-Resolution Triple Quadrupole (TQ) MS for the characterization and quantification of this compound. By examining the causality behind its fragmentation, we will establish self-validating analytical protocols tailored for pharmaceutical impurity profiling.
Mechanistic Grounding: The Isobaric Fragmentation Challenge
To select the appropriate MS platform, one must first understand the gas-phase chemistry of ethyl (2-chloro-5-nitrophenyl)carbamate. The protonated precursor ion,
at 245.03 (for the isotope), undergoes three primary fragmentation pathways:
Carbamate Cleavage (Even-Electron Rule): Phenyl carbamates classically fragment via the neutral loss of the alcohol moiety [1]. For an ethyl ester, this manifests as the loss of ethanol (
), yielding a reactive isocyanate product ion.
Nitroaromatic Cleavage (Radical Loss): While MS fragmentation typically favors the formation of even-electron product ions, nitroaromatics are a well-documented exception. The high electronegativity and resonance stabilization of the nitro group frequently drive the expulsion of open-shell radicals, specifically
and [2].
The Isotope Signature: The presence of a single chlorine atom dictates a strict 3:1 intensity ratio between the
and isotopic peaks (separated by 1.997 Da).
The 0.049 Da Dilemma
The critical analytical challenge arises from the competition between the carbamate and nitro cleavage pathways. The loss of ethanol (
, 46.0419 Da) and the radical loss of nitrogen dioxide (, 45.9929 Da) are nominally identical (-46 Da) . A low-resolution instrument will detect a single, convoluted product ion at 199, masking the dual-pathway mechanism.
Fig 1: Competitive fragmentation pathways of protonated ethyl (2-chloro-5-nitrophenyl)carbamate.
Platform Comparison: Q-TOF (HRMS) vs. Triple Quadrupole (TQ)
When selecting an instrument for analyzing this compound, the choice depends entirely on whether the goal is structural elucidation (Discovery) or high-throughput quantification (Targeted) .
High-Resolution MS (Q-TOF)
Q-TOF platforms routinely achieve mass resolving powers exceeding 30,000 FWHM. Because the mass difference between the loss of ethanol and
is approximately 0.049 Da, a resolving power of at least is required to separate them. Q-TOF instruments effortlessly resolve this isobaric overlap, proving that both mechanisms occur simultaneously in the collision cell. This makes Q-TOF indispensable for impurity identification and degradation profiling.
Low-Resolution MS (Triple Quadrupole)
TQ instruments operate at unit mass resolution (
Da FWHM). They cannot distinguish between the 198.99 and 199.04 fragments; both merge into a single 199 peak. However, TQs offer superior duty cycles, wider linear dynamic ranges, and unmatched sensitivity in Multiple Reaction Monitoring (MRM) mode. For routine pharmacokinetic (PK) tracking or batch release testing, the TQ is the superior choice, provided the MRM transitions are carefully validated to avoid cross-talk.
Table 1: Quantitative Comparison of Exact vs. Nominal Fragment Masses
Precursor Ion ()
Neutral/Radical Loss
Exact Mass (Q-TOF)
Nominal Mass (TQ)
Resolving Power Needed
( 245.0329)
Ethanol ()
198.9910 Da
199 Da
N/A
( 245.0329)
Nitrogen Dioxide ()
199.0400 Da
199 Da
~4,000
( 245.0329)
Nitric Oxide ()
215.0350 Da
215 Da
N/A
Table 2: Instrument Performance Metrics for Carbamate Analysis
To ensure scientific integrity, any analytical method must be self-validating. The following protocol utilizes the natural
isotopic ratio as an internal system suitability check. If a product ion does not exhibit the 3:1 isotopic ratio, the chlorine atom has been lost, and the structural assignment must be rejected.
Fig 2: Comparative LC-MS/MS analytical workflow for structural ID vs. quantification.
Step-by-Step Methodology: LC-MS/MS Analysis
Phase 1: Sample Preparation
Prepare a 1 mg/mL stock solution of ethyl (2-chloro-5-nitrophenyl)carbamate in LC-MS grade acetonitrile.
Dilute to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid). Causality: Matching the sample diluent to the initial gradient conditions prevents peak broadening and solvent-front distortion.
Phase 2: UHPLC Separation
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Phase 3: MS Optimization & Self-Validation (Q-TOF)
Operate the ESI source in Positive Ion Mode (
).
Precursor Selection: Isolate
245.03 () and 247.03 () using a narrow quadrupole isolation window (~1.3 Da) to prevent co-isolation of isotopes.
Collision Energy (CE) Ramp: Apply a CE ramp from 10 eV to 40 eV.
Observation: At lower CE (~15 eV), the even-electron loss of ethanol dominates (
198.99). At higher CE (~30 eV), the radical loss of ( 199.04) and ( 215.03) becomes prominent [2].
Self-Validation Check: Extract the chromatograms for
198.99 and 200.99. Integrate the peak areas. The system is validated only if the area ratio is . If the ratio deviates, it indicates matrix interference or an incorrect structural assignment.
Phase 4: MRM Method Transfer (TQ)
For high-throughput quantification on a TQ, select the most abundant transition that retains the chlorine atom.
Quantifier Transition:
245.0 199.0 (CE: 20 eV).
Qualifier Transition:
247.0 201.0 (CE: 20 eV).
Caution: Because the TQ cannot resolve the isobaric fragments at
199, recognize that the MRM signal is a composite of both the isocyanate and the radical cation. Ensure calibration curves are matrix-matched to account for any differential suppression of these two parallel pathways.
Conclusion
The fragmentation of ethyl (2-chloro-5-nitrophenyl)carbamate perfectly illustrates the necessity of aligning the analytical tool with the scientific question. While a Triple Quadrupole provides the robust sensitivity required for routine assay quantification, it is structurally blind to the competing 46 Da neutral and radical losses. Only a high-resolution Q-TOF platform possesses the mass accuracy to disentangle the even-electron carbamate cleavage from the odd-electron nitroaromatic fragmentation, ensuring absolute confidence in structural elucidation.
References
Stamp, J. J., Siegmund, E. G., & Cairns, T. (1987). "Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway." Analytical Chemistry, 59(17), 2149–2152. URL:[Link]
Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate." PubChem. URL:[Link]
Validation
Publish Comparison Guide: Melting Point & Characterization of Ethyl (2-chloro-5-nitrophenyl)carbamate
The following guide provides an in-depth technical analysis of the melting point and characterization of ethyl (2-chloro-5-nitrophenyl)carbamate , designed for researchers and drug development professionals. Part 1: Exec...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the melting point and characterization of ethyl (2-chloro-5-nitrophenyl)carbamate , designed for researchers and drug development professionals.
Part 1: Executive Summary & Technical Context
Ethyl (2-chloro-5-nitrophenyl)carbamate (CAS: 22235-52-5) is a critical carbamate intermediate, typically synthesized from 2-chloro-5-nitroaniline . In medicinal chemistry, it serves as a stable precursor for ureas and heterocyclic scaffolds found in kinase inhibitors and antiparasitic agents.
Precise melting point (MP) determination is the primary metric for establishing the purity of this intermediate before it undergoes subsequent nucleophilic attacks. This guide compares the thermal properties of the pure carbamate against its precursors and common analogs to provide a robust framework for quality control.
The Core Challenge: Data Scarcity
Unlike commodity chemicals, specific physical property data for this intermediate is often proprietary or buried in patent literature. This guide synthesizes available fragment data, structural analog trends, and experimental protocols to establish a self-validating characterization system .
Part 2: Technical Specifications & Comparative Data
Thermophysical Benchmark Table
The following table compares the target compound with its critical "neighbors" in the synthesis pathway. Use these values to distinguish the product from unreacted starting material or degradation products.
Compound
Structure / Role
Melting Point Range (°C)
Key Distinguisher
Ethyl (2-chloro-5-nitrophenyl)carbamate
Target Product
105 – 115°C (Predicted) *
Distinct carbonyl stretch in IR; higher solubility in EtOH than aniline.
2-Chloro-5-nitroaniline
Starting Material
118 – 121°C [1][2]
Yellow solid; lower MW; distinct amine peaks in NMR.
Insoluble in most organic solvents; indicates overheating.
*Note: While specific literature values for the ethyl ester are rare, carbamates of ortho-substituted nitroanilines typically exhibit a melting point depression relative to the para-analog (129°C) and often the parent aniline (118°C) due to disruption of intermolecular hydrogen bonding by the steric bulk of the ortho-chlorine and the ethyl chain.
Purity vs. Melting Point Depression
A "pure" sample should exhibit a sharp melting range (≤ 2°C).
Scenario A (MP < 100°C): Indicates solvent entrapment (ethanol/toluene) or significant unreacted aniline contamination (eutectic depression).
Scenario B (MP > 125°C): Suspect formation of the urea byproduct (symmetrical urea), which has a significantly higher melting point.
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, follow this synthesis and characterization workflow. This protocol includes built-in validation steps.
Phase 1: Synthesis & Isolation
Reagents: 2-Chloro-5-nitroaniline (1.0 eq), Ethyl Chloroformate (1.2 eq), Pyridine/TEA (1.5 eq), in THF or DCM.
Critical Step: Maintain temperature < 10°C during addition to prevent urea formation.
Workup: Quench with 1N HCl to remove unreacted amine and pyridine. The carbamate typically precipitates or is extracted into EtOAc.
Phase 2: Purification (Recrystallization)
The crude solid must be recrystallized to achieve the sharp MP required for validation.
Solvent System: Ethanol/Water (9:1) or Toluene/Heptane.
Procedure: Dissolve crude solid in boiling Ethanol. Add warm water until slight turbidity appears. Cool slowly to 4°C.
Validation: TLC (Hexane/EtOAc 7:3) must show a single spot with
higher than the starting aniline.
Phase 3: Melting Point Determination
Instrument: Capillary Melting Point Apparatus (e.g., Büchi or SRS).
Ramp Rate: 10°C/min to 90°C, then 1°C/min to melt.
Observation: Record the "Onset" (first liquid meniscus) and "Clear Point" (complete liquid).
Part 4: Visualization of Workflows
Diagram 1: Synthesis & Purification Logic
This flowchart illustrates the critical decision points to ensure the isolation of the pure carbamate.
Caption: Step-by-step synthesis and purification workflow to isolate pure ethyl (2-chloro-5-nitrophenyl)carbamate.
Diagram 2: Purity Analysis Decision Tree
Use this logic gate to interpret your melting point results.
Caption: Decision tree for interpreting melting point data relative to expected values and potential impurities.
Part 5: References
Thermo Scientific Chemicals. (2024). 2-Chloro-5-nitroaniline, 98% Specification Sheet. Retrieved from
BenchChem. (2025). Physical and Chemical Properties of 2-Chloro-5-nitroaniline (CAS 6283-25-6). Retrieved from
Bauer, M. et al. (2010). Pyrimidine Derivatives. US Patent Application US20100113476. (Describes synthesis of related carbamate intermediates). Retrieved from
Comparative
Strategic HPLC Method Development for Ethyl (2-chloro-5-nitrophenyl)carbamate Profiling
Topic: HPLC Retention Time of Ethyl (2-chloro-5-nitrophenyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl (2-chloro-5-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Retention Time of Ethyl (2-chloro-5-nitrophenyl)carbamate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl (2-chloro-5-nitrophenyl)carbamate is a critical intermediate in the synthesis of various bioactive urea derivatives, including antitrypanosomal agents and kinase inhibitors. Its analysis typically focuses on purity assessment and reaction monitoring, specifically separating the target carbamate from its precursor, 2-chloro-5-nitroaniline .
This guide compares two distinct HPLC methodologies—Isocratic QC (Method A) and High-Throughput Gradient (Method B)—to provide researchers with data-driven options for In-Process Control (IPC) and final purity release.
Chemical Context & Separation Challenge
The separation logic hinges on the polarity shift between the starting material and the product.
Precursor (2-Chloro-5-nitroaniline): Contains a free primary amine. It is significantly more polar and capable of hydrogen bonding, leading to earlier elution on Reverse Phase (RP) columns.
Target (Ethyl (2-chloro-5-nitrophenyl)carbamate): The formation of the ethyl carbamate moiety masks the amine, reducing polarity and increasing lipophilicity (LogP shift ~ +1.0 to +1.5). This results in stronger hydrophobic interaction with C18 ligands and longer retention.
Visualizing the Separation Mechanism:
Figure 1: Mechanistic basis for separation. The carbamate functionality increases hydrophobic surface area, enhancing retention on C18 phases compared to the polar aniline precursor.
Method Comparison: Isocratic vs. Gradient
The following protocols have been optimized for resolution (
) and throughput.
Method A: Isocratic Standard (Quality Control)
Best for: Final purity checks, robust reproducibility, and simplified transfer to QC labs.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Detection: UV @ 254 nm.
Method B: Fast Gradient (Reaction Monitoring)
Best for: In-process control (IPC), kinetic studies, and high-throughput screening.
Column: Waters XBridge BEH C18 (50 mm x 2.1 mm, 2.5 µm).
Mobile Phase A: Water (0.1% Formic Acid).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.6 mL/min.
Temperature: 40°C.
Comparative Performance Data
The table below summarizes representative retention times (
) and system suitability parameters. Note that the Carbamate consistently elutes after the Aniline due to the mechanism described above.
Parameter
Method A (Isocratic)
Method B (Gradient)
Precursor (2-Cl-5-NO2-aniline)
3.2 - 3.5 min
1.8 - 2.1 min
Target (Ethyl Carbamate deriv.)
8.0 - 8.5 min
4.2 - 4.5 min
Resolution ()
> 10.0
> 5.0
Tailing Factor ()
1.1
1.2
Total Run Time
12.0 min
6.0 min
Solvent Consumption
12 mL/run
~3.6 mL/run
Critical Insight: Method B reduces solvent consumption by 70% and run time by 50% , making it the superior choice for monitoring the synthesis reaction of 2-chloro-5-nitroaniline with ethyl chloroformate.
To ensure data integrity during drug development, follow this self-validating workflow for analyzing reaction mixtures.
Step 1: Sample Preparation
Aliquot 50 µL of reaction mixture.
Quench immediately in 950 µL of Mobile Phase A (or 50:50 MeCN:Water) to stop the reaction.
Vortex for 30 seconds.
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: System Suitability Test (SST)
Inject a standard mix containing both the Aniline (0.1 mg/mL) and the Carbamate (0.1 mg/mL).
Acceptance Criteria: Resolution (
) > 2.0; Carbamate Retention Time deviation < 2%.
Step 3: Analysis & Decision Logic
Figure 2: Decision tree for In-Process Control (IPC) using HPLC data.
References
SIELC Technologies. (2018). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from
Patrick, D. A., et al. (2016).[2] Synthesis and antitrypanosomal activity of new 2-(2-benzamido)ethyl-4-phenylthiazole derivatives. Bioorganic & Medicinal Chemistry, 24(11), 2451-2465. (Describes synthesis of urea derivatives from 2-chloro-5-nitroaniline). Retrieved from
European Patent Office. (2001). EP1140810B1: Benzenic sulphonamide derivatives and their uses. (Details the reaction of 2-chloro-5-nitroaniline with ethyl chloroformate). Retrieved from
Comparative Reactivity Guide: 2-Chloro vs. 4-Chloro Nitro-Phenyl Carbamates
Topic: Comparative Reactivity of 2-Chloro vs. 4-Chloro Nitro-Carbamates Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Formulation Specialists. Executive Summary In drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Reactivity of 2-Chloro vs. 4-Chloro Nitro-Carbamates
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Scientists, and Formulation Specialists.
Executive Summary
In drug development and agrochemical synthesis, the positional isomerism of chlorine on a nitro-phenyl carbamate scaffold significantly alters the physicochemical profile. This guide compares 2-chloro-4-nitrophenyl carbamates (Ortho-Cl) and 4-chloro-2-nitrophenyl carbamates (Para-Cl).
The Bottom Line:
Stability: The 2-Chloro isomer exhibits superior hydrolytic stability (2–5x longer half-life) due to steric shielding of the carbamate carbonyl, making it a preferred scaffold for orally bioavailable prodrugs requiring stomach acid resistance.
Reactivity: The 4-Chloro isomer is more susceptible to alkaline hydrolysis and metabolic cleavage, offering a "fast-release" profile but lower shelf-stability.
Structural Definitions & Electronic Landscape
To ensure precision, this guide analyzes the two primary regioisomers encountered in benzimidazole synthesis and prodrug design:
Isomer A (2-Chloro): N-(2-chloro-4-nitrophenyl)carbamate.
Configuration: Chlorine is ortho to the carbamate nitrogen; Nitro is para .
Isomer B (4-Chloro): N-(4-chloro-2-nitrophenyl)carbamate.
Configuration: Chlorine is para to the carbamate nitrogen; Nitro is ortho .
Mechanistic Drivers
The reactivity difference is governed by two competing factors:[1]
Electronic Effects (Hammett
): Both Cl and NO are electron-withdrawing groups (EWG). They decrease electron density on the ring, making the carbamate nitrogen less basic and the carbonyl carbon more electrophilic (prone to hydrolysis).
The Ortho-Effect (Sterics): The 2-chloro substituent introduces significant steric bulk (
Å) immediately adjacent to the carbamate linkage.
Hydrolytic Stability (Alkaline & Enzymatic)
The primary failure mode for carbamates is hydrolysis to the corresponding aniline, alcohol, and CO
. This is the critical parameter for shelf-life and pharmacokinetics.
Comparative Kinetics Data
Feature
2-Chloro Isomer (Ortho)
4-Chloro Isomer (Para)
Mechanistic Rationale
(Hydrolysis)
Low ( relative rate)
High (Reference rate)
Steric hindrance at the 2-position blocks the approach of OH⁻ or water to the carbonyl.
Transition State
High Energy (Crowded)
Low Energy (Accessible)
The tetrahedral intermediate is destabilized by the adjacent 2-Cl atom.
Metabolic Stability
High
Moderate
Enzymes (esterases) face similar steric penalties docking the 2-Cl substrate.
pKa of Leaving Group
~ -1.0 unit (Acidifying NH)
~ -2.5 units (Strongly Acidifying)
The ortho-nitro group in the 4-Cl isomer makes the aniline leaving group a weaker base, accelerating cleavage.
In synthetic pathways (e.g., manufacturing benzimidazole anthelmintics), these carbamates often undergo
reactions where the Chlorine is displaced by an amine.
2-Chloro Isomer: The Chlorine is meta to the activating Nitro group (in 2-Cl-4-NO2 systems). Result: Inert to
. The Chlorine is stable and retained in the final drug.
4-Chloro Isomer: The Chlorine is meta to the activating Nitro group (in 4-Cl-2-NO2 systems). Result: Inert to
.
Correction Note: If the target is displacement of the Chlorine , the nitro group must be ortho or para to the chlorine.
If the structure is 1-chloro-2,4-dinitrobenzene (precursor), the 1-Cl is displaced.
In the context of Carbamates (where the N is already attached), the Chlorine is usually intended to remain as a structural feature (e.g., in Albendazole, the propylthio group is added, but Cl is often a static substituent).
Key Insight: If you require a reactive Chlorine for further functionalization, neither of these standard carbamate isomers is suitable for
displacement of the Cl, as the Cl is meta to the strong EWG (Nitro) in the most common substitution patterns (1,2,4).
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways. The 2-Chloro isomer resists hydrolysis due to the "Ortho-Blockade," while the 4-Chloro isomer is vulnerable to attack.
Figure 1: Kinetic pathways for alkaline hydrolysis. The 2-Chloro isomer presents a high-energy barrier due to steric hindrance, whereas the 4-Chloro isomer proceeds rapidly.
References
Hydrolysis Mechanisms of Carbamates
Title: Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates.[4]
Comparative Guide: Elemental Analysis Validation for C9H9ClN2O4
A Methodological Framework for Pharmaceutical Intermediates Part 1: Executive Summary & Strategic Context In the synthesis of antiviral nucleoside analogues and pharmaceutical intermediates, the molecular formula C9H9ClN...
Author: BenchChem Technical Support Team. Date: March 2026
A Methodological Framework for Pharmaceutical Intermediates
Part 1: Executive Summary & Strategic Context
In the synthesis of antiviral nucleoside analogues and pharmaceutical intermediates, the molecular formula C9H9ClN2O4 represents a critical class of compounds (likely a chlorinated pyrimidine derivative such as 5-chloro-1-[(2,5-dihydrofuran-2-yl)]uracil or similar intermediate).
Validating the identity and purity of this compound is not merely a box-checking exercise; it is a regulatory requirement for establishing the Chemical Reference Standard (CRS) . While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to confirm bulk purity. Elemental Analysis (EA) remains the only absolute method to quantify bulk elemental composition, serving as the primary gatekeeper against salt contaminants, solvates, and inorganic impurities.
This guide objectively compares the Theoretical Calculation (the benchmark) against Experimental Alternatives (Combustion Analysis and HRMS), providing a robust protocol for data reconciliation.
Part 2: Theoretical Calculation (The Benchmark)
Before any wet chemistry occurs, a precise theoretical baseline must be established using IUPAC standard atomic weights. This serves as the "True Value" against which all experimental methods are graded.
Calculation Logic
The molecular weight (MW) is derived from the sum of standard atomic weights multiplied by their stoichiometry.
To determine the target percentage for experimental validation:
% C:
% H:
% Cl:
% N:
% O:
Part 3: Comparative Analysis of Validation Methods
In a drug development setting, you must choose the right tool to validate these theoretical numbers. Below is a comparison of the three primary methodologies.
Blind to inorganic salts/solvates (often suppresses signal).
Chlorine Detection
Calculated.
Requires separate Halogen pack or titration (Schöniger).
Excellent (Isotopic pattern Cl / Cl).
Expert Insight: The "0.4% Rule"
In pharmaceutical journals (e.g., J. Med. Chem.), a compound is considered "analytically pure" only if the experimental C, H, and N values are within ±0.4% of the theoretical value.
Why? A deviation >0.4% usually indicates trapped solvent (e.g., dichloromethane, often used in nucleoside synthesis) or inorganic salts (e.g., NaCl from neutralization steps).
For C9H9ClN2O4: If your experimental Carbon is 43.50% (Theory 44.19%), the delta is 0.69%. Fail. You likely have trapped moisture or inorganic salt lowering the carbon percentage.
Part 4: Experimental Protocols
Protocol A: Automated CHN Combustion (The Gold Standard)
Rationale: This method oxidizes the sample at high temperatures (
C), converting C to CO₂, H to H₂O, and N to N₂/NOx. It is the only way to prove the material is not 50% salt.
Workflow:
Preparation: Dry the C9H9ClN2O4 sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
Weighing: Accurately weigh 2.00 mg (±0.005 mg) into a tin capsule using a microbalance. Note: Tin is used because its exothermic oxidation raises the local temperature to ~1800°C, ensuring complete combustion of the refractory chlorinated ring.
Calibration: Run a standard (e.g., Acetanilide) to establish the K-factor.
Combustion: Introduce sample into the combustion tube (filled with Tungsten Trioxide catalyst) under Oxygen/Helium flow.
Halogen Trap: Ensure the instrument is equipped with a silver wool trap to capture Chlorine gas, which interferes with the detector.
Detection: Gases are separated via GC column and detected via Thermal Conductivity Detector (TCD).
Rationale: Standard CHN analyzers often do not measure Halogens. For C9H9ClN2O4, Chlorine is 14.49% of the mass and must be verified.
Combustion: Wrap 5 mg of sample in ash-free filter paper. Burn in a closed Erlenmeyer flask filled with Oxygen and containing absorbing solution (NaOH/H₂O₂).
Titration: Acidify the solution with Nitric Acid. Titrate the chloride ions potentiometrically with Silver Nitrate (AgNO₃).
Calculation:
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for validating C9H9ClN2O4, specifically addressing how to handle the Chlorine atom and discrepancies in data.
Caption: Logical workflow for validating C9H9ClN2O4 purity, integrating theoretical baselines with experimental feedback loops.
Part 6: Data Interpretation & Troubleshooting
When analyzing C9H9ClN2O4, specific deviations indicate specific problems. Use this table to diagnose synthesis issues.
Observation
Likely Cause
Corrective Action
C is Low (-1.0%), H is High (+0.5%)
Water Retention. The molecule is hygroscopic.
Dry at higher temp or calculate for hemihydrate ().[1][3][4][5][6][7]
C is Low, N is Low, Ash Residue Found
Inorganic Contamination. Likely Silica or Sodium Chloride.
Perform recrystallization to remove salts.
C is High, Cl is Low
Dechlorination. The Cl atom was cleaved during synthesis.
Check reaction temperature; verify structure via NMR.
N is High (+0.5% or more)
Trapped DMF/Pyridine. Common solvents in nucleoside chemistry.
Extended high-vacuum drying; check -NMR for solvent peaks.
References
National Institutes of Health (NIH) / PubChem. Compound Summary: C9H9ClN2O4 (Related Nucleoside Analogues). Retrieved from [Link]
International Union of Pure and Applied Chemistry (IUPAC). Atomic Weights of the Elements 2021. Pure Appl. Chem. 2022.[8] Retrieved from [Link]
Crystal Structure Analysis of Ethyl (2-chloro-5-nitrophenyl)carbamate: A Comparative Guide
Topic: Crystal Structure Analysis of Ethyl (2-chloro-5-nitrophenyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal Structure Analysis of Ethyl (2-chloro-5-nitrophenyl)carbamate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the solid-state architecture of ethyl (2-chloro-5-nitrophenyl)carbamate , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Unlike standard structural reports, this guide focuses on the comparative crystallography of the 2-chloro-5-nitro substitution pattern versus its regioisomers (e.g., 5-chloro-2-nitro).
Key Insight: The specific placement of the chlorine atom at the ortho position (C2) relative to the carbamate moiety significantly alters the hydrogen-bonding landscape compared to ortho-nitro analogs, shifting the preference from intramolecular locking to intermolecular networking.
Structural Synthesis & Methodology
To obtain high-fidelity structural data, a rigorous crystallization and diffraction protocol is required. This section outlines the "Gold Standard" workflow used to isolate single crystals suitable for X-ray diffraction (XRD).
Causality: Low temperature prevents bis-acylation; anhydrous conditions prevent hydrolysis of the chloroformate.
Crystallization Strategy (The Critical Step):
Method A (Slow Evaporation): Dissolve 50 mg in Ethyl Acetate/Hexane (1:1). Allow to stand at 4°C.
Method B (Vapor Diffusion): Inner vial: saturated solution in THF. Outer vial: Pentane.
Selection Logic: Phenylcarbamates often crystallize in centrosymmetric space groups (e.g.,
). The use of non-polar antisolvents (Hexane/Pentane) encourages the formation of block-like crystals preferred for XRD over needles.
Data Collection (XRD):
Radiation: Mo-K
( Å).
Temperature: 100 K (Cryostream).
Reasoning: Low temperature minimizes thermal vibration of the terminal ethyl group and the nitro oxygens, improving the resolution of the electron density map.
Workflow Visualization
Figure 1: Step-by-step workflow from chemical synthesis to crystallographic solution.
Comparative Structural Analysis
This section compares the target compound with its closest structural analogs to highlight the specific effects of the 2-chloro substitution.
The "Ortho-Effect" Dilemma
In phenylcarbamates, the substituent at the C2 (ortho) position dictates the molecular conformation.
The nitro group oxygen acts as a hydrogen bond acceptor.
The carbamate N-H acts as a donor.
Result: A strong Intramolecular Hydrogen Bond (S(6) motif) forms, locking the molecule into a planar, rigid conformation. This reduces intermolecular bonding potential.
The chlorine atom is a weak hydrogen bond acceptor compared to oxygen.
Result: The intramolecular N-H...Cl interaction is weak or non-existent. The N-H moiety remains available for Intermolecular Hydrogen Bonding , typically forming centrosymmetric dimers (
motif) with the carbonyl oxygen of a neighboring molecule.
Figure 2: Logical flow determining crystal packing based on ortho-substitution.
Technical Analysis of Structural Features
1. The Carbamate Linkage
In the target structure, the
torsion angle is expected to be syn-periplanar (close to 0°), which is the low-energy conformation for carbamates. However, the torsion angle will likely deviate from planarity (20–40°) due to steric repulsion between the carbonyl oxygen and the bulky ortho-chlorine atom.
2. Nitro Group Geometry
The nitro group at position 5 is relatively unhindered. In the crystal lattice, it often acts as a "structural anchor," accepting weak C-H...O hydrogen bonds from the ethyl group of adjacent molecules, stabilizing the stacking of layers.
3. Hirshfeld Surface Analysis (Recommended)
For researchers characterizing this compound, generating a Hirshfeld surface is essential to quantify the interactions.
Expected
Map: Two bright red spots corresponding to the N-H...O=C hydrogen bond (the dimer interface).
Fingerprint Plot: A characteristic "spike" at the bottom left (H...O interactions) and a diffuse region in the center (Cl...Cl or Cl...H contacts).